molecular formula C14H8Cl2O3 B7843921 3-Formylphenyl 3,4-dichlorobenzoate

3-Formylphenyl 3,4-dichlorobenzoate

Cat. No.: B7843921
M. Wt: 295.1 g/mol
InChI Key: BPMHFLMSEGCXLR-UHFFFAOYSA-N
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Description

3-Formylphenyl 3,4-dichlorobenzoate is an organic compound with the molecular formula C14H8Cl2O3 and an average mass of 295.12 Da . This chemical features a benzoate ester structure bearing both 3,4-dichloro substituents and a formyl group on the phenyl ring, making it a valuable multifunctional intermediate for synthetic organic chemistry . The presence of reactive formyl and dichloro substituents provides handles for further chemical transformations, allowing researchers to utilize this compound as a key precursor in the development of more complex molecular architectures. While specific biological data for this exact molecule is limited, analogs within this chemical family, such as those based on 3,4-dichlorobenzoic acid, are frequently employed in pharmaceutical and agrochemical research for creating novel active molecules . The compound is for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-formylphenyl) 3,4-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2O3/c15-12-5-4-10(7-13(12)16)14(18)19-11-3-1-2-9(6-11)8-17/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPMHFLMSEGCXLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(=O)C2=CC(=C(C=C2)Cl)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

molecular weight and formula of 3-Formylphenyl 3,4-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-Formylphenyl 3,4-dichlorobenzoate, a compound of interest for researchers and professionals in drug development and materials science. The document details its chemical and physical properties, outlines a probable synthetic route, discusses safety considerations, and explores potential applications, all grounded in authoritative scientific principles.

Core Compound Analysis: this compound

This compound is an aromatic ester. Its structure incorporates a 3-formylphenyl group and a 3,4-dichlorobenzoyl moiety. The presence of a reactive aldehyde (formyl) group and the dichlorinated phenyl ring makes it a versatile intermediate for further chemical modifications.

Molecular Structure and Properties

A clear understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key quantitative data for this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₄H₇Cl₂O₃[1]
Molecular Weight 292.98 g/mol [1]
Purity >95%[1]

Synthesis and Mechanism

The synthesis of this compound can be logically approached through the esterification of 3-hydroxybenzaldehyde with 3,4-dichlorobenzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

Proposed Synthetic Pathway

The reaction involves the attack of the hydroxyl group of 3-hydroxybenzaldehyde on the carbonyl carbon of 3,4-dichlorobenzoyl chloride. A base, such as pyridine, is typically used to neutralize the hydrochloric acid byproduct.

Synthesis of this compound cluster_reactants Reactants cluster_product Product 3-hydroxybenzaldehyde 3-hydroxybenzaldehyde product This compound 3-hydroxybenzaldehyde->product Esterification 3,4-dichlorobenzoyl_chloride 3,4-dichlorobenzoyl chloride 3,4-dichlorobenzoyl_chloride->product

Caption: Proposed synthesis of this compound.

Experimental Protocol: A General Approach

While a specific protocol for this exact compound is not detailed in the provided search results, a general procedure for the synthesis of similar phenyl benzoates can be adapted[2].

  • Reaction Setup: In a clean, dry flask, dissolve 3-hydroxybenzaldehyde in a suitable anhydrous solvent such as dichloromethane.

  • Addition of Base: Add a stoichiometric equivalent of a base, like pyridine, to the solution and cool the mixture in an ice bath.

  • Acylation: Slowly add an equimolar amount of 3,4-dichlorobenzoyl chloride to the cooled solution under constant stirring.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. The progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, the mixture is typically washed with dilute acid, water, and brine to remove unreacted starting materials and byproducts.

  • Purification: The crude product is then purified, commonly through recrystallization or column chromatography, to yield the final this compound.

Safety and Handling

Although a specific Safety Data Sheet (SDS) for this compound is not available, the safety precautions for its precursors, such as dichlorobenzoic acid, provide valuable guidance.

Hazard Identification

Based on the components, the compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation[3]. It may also cause respiratory irritation[4].

Recommended Precautions
  • Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a face shield when handling the compound.

  • Ventilation: Use only outdoors or in a well-ventilated area.

  • Handling: Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product.

  • Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up[3].

Potential Applications in Research and Development

The unique structural features of this compound suggest its potential as an intermediate in several areas of chemical and pharmaceutical research.

Medicinal Chemistry

The formyl group serves as a reactive handle for the synthesis of a variety of derivatives, such as Schiff bases and hydrazones, which are classes of compounds known to exhibit a wide range of biological activities. A related compound, 3-Formylphenyl 4-chlorobenzoate, has been investigated for its potential in medicinal chemistry[5]. The dichlorinated phenyl ring can influence the molecule's lipophilicity and electronic properties, which are critical for its interaction with biological targets.

Materials Science

Aromatic esters are often used in the development of new materials, including liquid crystals and polymers. The specific substitution pattern of this compound could impart unique properties to such materials.

Conclusion

This compound is a compound with significant potential as a building block in synthetic chemistry. Its defined molecular formula and weight provide a solid foundation for its use in quantitative chemical synthesis. While further experimental data is needed to fully characterize its physical and toxicological properties, its structural features suggest promising avenues for exploration in drug discovery and materials science. Researchers and drug development professionals are encouraged to consider this molecule as a versatile intermediate for the creation of novel compounds with potentially valuable biological or material properties.

References

  • Thoreauchem.
  • ChemScene.
  • Sigma-Aldrich.
  • Fisher Scientific.
  • Thermo Fisher Scientific.
  • Benchchem.
  • Gowda, B. T., et al. (2008). 3,4-Dimethylphenyl benzoate. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2206. [Link]

Sources

A Technical Guide to the Solubility of 3-Formylphenyl 3,4-dichlorobenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) or key synthetic intermediate is a critical physicochemical parameter that profoundly influences process development, formulation, bioavailability, and overall research efficacy. This technical guide provides an in-depth analysis of the solubility characteristics of 3-Formylphenyl 3,4-dichlorobenzoate, a compound of interest in synthetic and medicinal chemistry. In the absence of extensive public domain experimental data for this specific molecule, this document establishes a foundational framework for its study.[1] It combines theoretical solubility principles, predictive methodologies based on Hansen Solubility Parameters (HSP), and a detailed, field-proven experimental protocol for accurate solubility determination. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and manipulate the solubility of this and structurally related compounds.

Introduction to this compound

This compound is a poly-functionalized aromatic ester. Its structure incorporates a reactive aldehyde (formyl) group, an ester linkage, and a dichlorinated benzene ring. The aldehyde provides a reactive handle for derivatization, such as the formation of Schiff bases or hydrazones, which are common strategies in medicinal chemistry.[1] The dichlorobenzoate moiety significantly influences the molecule's electronic properties, lipophilicity, and potential for intermolecular interactions, such as π–π stacking.

Understanding the solubility of this compound is paramount for several reasons:

  • Reaction Chemistry: Selecting an appropriate solvent is crucial for achieving optimal reaction kinetics, preventing precipitation of reactants or products, and simplifying downstream purification processes.

  • Purification: Crystallization, a primary method for purification, is entirely dependent on the differential solubility of the compound and its impurities in a given solvent system at various temperatures.

  • Analytical Chemistry: Preparing solutions of known concentration for analysis by methods like HPLC or NMR requires knowledge of suitable solvents.

  • Drug Development: For potential therapeutic agents, solubility in various media (both aqueous and non-aqueous) is a key determinant of formulation strategies and, ultimately, bioavailability.[2][3]

This guide will first outline the predicted physicochemical properties of the molecule, establish a robust theoretical framework for understanding its solubility, and then provide a comprehensive, step-by-step experimental protocol for its empirical determination.

Physicochemical Profile

Direct experimental data for this compound is not widely available. However, its key properties can be reliably estimated based on its constituent parts, providing a strong basis for solvent selection.

Molecular Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₄H₈Cl₂O₃

  • Molecular Weight: 307.12 g/mol

The structure is characterized by a polar formyl group and ester linkage, contrasted with two largely nonpolar, electron-withdrawing chlorine-substituted aromatic rings. This duality suggests a nuanced solubility profile, with moderate polarity.

Table 1: Predicted Physicochemical Properties of this compound

Property Predicted Value Method/Rationale
Molecular Weight 307.12 g/mol Calculation from Molecular Formula
logP (Octanol-Water Partition Coefficient) ~4.0 - 4.5 Estimation based on similar structures. The high chlorine content and two phenyl rings suggest significant lipophilicity.[4][5]
Polarity Moderately Polar The presence of an ester and an aldehyde group introduces polarity, but this is offset by the large, nonpolar aromatic surface area.
Hydrogen Bond Acceptors 3 (two oxygens in ester, one in formyl) Structural Inspection

| Hydrogen Bond Donors | 0 | Structural Inspection |

These predicted properties suggest that the compound will exhibit poor solubility in highly polar, protic solvents like water and limited solubility in very nonpolar solvents like hexane. Its optimal solubility is likely to be found in solvents of intermediate polarity, particularly those with good hydrogen bond accepting capabilities.

Theoretical Framework for Solubility: Hansen Solubility Parameters (HSP)

To move beyond the qualitative principle of "like dissolves like," the Hansen Solubility Parameter (HSP) model provides a powerful quantitative framework for predicting and understanding solubility.[6] The model deconstructs the total Hildebrand solubility parameter into three components, reflecting the different types of intermolecular interactions.[7]

The total cohesive energy (E) of a substance is divided into contributions from:

  • Dispersion forces (δd): Weak forces arising from induced dipoles in molecules.[7]

  • Polar forces (δp): Stronger dipole-dipole interactions between polar molecules.[6][7]

  • Hydrogen bonding (δh): Interactions involving the donation and acceptance of hydrogen atoms.[6][7]

The relationship is expressed as: δ²_total_ = δ²_d_ + δ²_p_ + δ²_h_

For dissolution to occur, the HSP values of the solute (our compound) and the solvent must be similar. This similarity can be quantified by calculating the "distance" (Ra) between the solute and solvent in the three-dimensional Hansen space.[6]

Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²

A smaller Ra value indicates a higher affinity and, therefore, higher solubility. A solute is assigned an "interaction radius" (R₀), and any solvent falling within this radius in Hansen space is considered a good solvent.[6]

While the precise HSP values for this compound are unknown, we can infer its characteristics. Given its structure, we would predict:

  • A moderately high δd due to the two aromatic rings.

  • A moderate δp from the ester and aldehyde groups and chloro-substituents.

  • A low-to-moderate δh , primarily as a hydrogen bond acceptor.

This profile allows for a rational selection of test solvents, focusing on those with similar HSP characteristics.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the true equilibrium (thermodynamic) solubility of a compound is the isothermal shake-flask method .[8][9] This technique is considered the gold standard and involves equilibrating an excess of the solid compound with the solvent of interest at a constant temperature.[3][9]

Causality Behind Experimental Design

The protocol described below is designed to be a self-validating system.

  • Use of Excess Solid: Ensures that the solvent becomes truly saturated, and the resulting concentration represents the solubility limit, not just a dissolved subsaturated amount.[10]

  • Constant Temperature: Solubility is highly temperature-dependent. An isothermal water bath or incubator prevents thermal fluctuations that would lead to inaccurate and irreproducible results.

  • Extended Equilibration Time: Reaching thermodynamic equilibrium is not instantaneous. A 24-72 hour period allows sufficient time for the dissolution process to reach a plateau, especially for compounds that dissolve slowly.[10] Shorter times might measure kinetic solubility, which can be misleadingly high (due to supersaturation) or low (due to incomplete dissolution).[11]

  • Phase Separation: It is critical to analyze only the dissolved solute. Centrifugation and subsequent filtration through a fine (e.g., 0.22 µm) filter are essential to remove all suspended solid particles, which would otherwise artificially inflate the measured concentration.

  • Validated Analytical Method: Using a validated, sensitive, and specific analytical method like HPLC-UV ensures that the measured concentration is accurate and that the compound has not degraded during the experiment.

Mandatory Visualization: Experimental Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis A Weigh excess compound into vials B Add precise volume of organic solvent A->B C Seal vials tightly B->C D Place in isothermal shaker (e.g., 25°C, 24-72h) C->D E Centrifuge vials to pellet excess solid D->E F Withdraw supernatant E->F G Filter supernatant through 0.22 µm syringe filter F->G H Prepare serial dilutions of filtrate G->H I Analyze by validated HPLC-UV method H->I J Quantify against calibration curve I->J K K J->K Calculate Solubility (e.g., mg/mL)

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Detailed Step-by-Step Protocol

Materials:

  • This compound (solid, pure)

  • Glass vials with PTFE-lined screw caps (e.g., 4 mL)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Isothermal orbital shaker or incubator

  • Centrifuge

  • Syringes and 0.22 µm chemical-resistant syringe filters (e.g., PTFE)

  • HPLC system with UV detector

  • Selected organic solvents (HPLC grade)

Procedure:

  • Preparation: Add an excess amount of this compound to a series of glass vials. "Excess" means enough solid will visibly remain at the end of the experiment (e.g., 10-20 mg for a 2 mL solvent volume).

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial. Prepare triplicate vials for each solvent to ensure reproducibility.

  • Equilibration: Tightly cap the vials. Place them in an isothermal orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate at a moderate speed (e.g., 200 RPM) for at least 24 hours. A 48 or 72-hour time point is recommended to confirm that equilibrium has been reached.[10]

  • Phase Separation:

    • Remove the vials from the shaker. Let them stand for 30 minutes to allow larger particles to settle.

    • Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the remaining undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Crucially, do not disturb the solid pellet.

  • Filtration: Attach a 0.22 µm syringe filter to the syringe. Discard the first ~100 µL of filtrate (to saturate the filter membrane) and then dispense the clean filtrate into a clean HPLC vial.

  • Dilution: Immediately prepare an accurate dilution of the filtrate with the mobile phase to bring the concentration into the linear range of the analytical method.

  • Analysis: Analyze the diluted samples using a pre-validated HPLC-UV method. Quantify the concentration against a standard calibration curve prepared from a known stock solution of the compound.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the result in mg/mL or mol/L at the specified temperature.

Predicted Solubility Profile and Solvent Selection

Based on the theoretical principles, a qualitative solubility profile can be predicted. The following table provides the Hansen Solubility Parameters for a range of common organic solvents to guide selection. Solvents with HSP values closest to the predicted profile of our compound are the most promising candidates.

Table 2: Hansen Solubility Parameters of Common Organic Solvents (at 25°C)

Solvent δd (MPa⁰.⁵) δp (MPa⁰.⁵) δh (MPa⁰.⁵) Solvent Class Predicted Solubility of Compound
n-Hexane 14.9 0.0 0.0 Nonpolar Poor
Toluene 18.2 1.4 2.0 Nonpolar Aromatic Moderate
Dichloromethane 17.0 7.3 7.1 Polar Aprotic Good
Acetone 15.5 10.4 7.0 Polar Aprotic Very Good
Ethyl Acetate 15.8 5.3 7.2 Polar Aprotic Good
Tetrahydrofuran (THF) 16.8 5.7 8.0 Polar Aprotic Very Good
Acetonitrile 15.3 18.0 6.1 Polar Aprotic Moderate to Good
Dimethyl Sulfoxide (DMSO) 18.4 16.4 10.2 Polar Aprotic Very Good
Ethanol 15.8 8.8 19.4 Polar Protic Moderate

| Methanol | 14.7 | 12.3 | 22.3 | Polar Protic | Poor to Moderate |

Analysis:

  • High Solubility Predicted: Solvents like Acetone, THF, and DMSO are excellent candidates. Their balanced δd, δp, and δh parameters align well with the expected needs of the moderately polar, aromatic compound. Dichloromethane is also a strong candidate.

  • Moderate Solubility Predicted: Solvents like Toluene, Ethyl Acetate, and Acetonitrile are likely to be effective. Toluene's aromatic nature (high δd) will be favorable, while the moderate polarity of Ethyl Acetate should be compatible.

  • Poor Solubility Predicted: Hexane lacks any polar or hydrogen bonding character and is unlikely to be a good solvent. Highly protic solvents like Methanol may be too polar and their strong hydrogen-bonding network may be difficult for the solute to disrupt.

Conclusion

References

  • Vertex AI Search Result. (2019).
  • Vertex AI Search Result. (2022). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs - Pharmaceutical Sciences.
  • Vertex AI Search Result. (2018). Hansen Solubility Parameters (HSP)
  • Vertex AI Search Result. (n.d.). solubility experimental methods.pptx.
  • Vertex AI Search Result. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
  • Wikipedia. (n.d.). Hansen solubility parameter. [Link]

  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Park, K. (2000). Hansen Solubility Parameters 2000.pdf.
  • Semantic Scholar. (2012). Experimental and Computational Methods Pertaining to Drug Solubility.
  • Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.
  • Jadhav, D. S. (2013).
  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Quora. (2017). How do you perform the shake flask method to determine solubility?.
  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • Cheméo. (n.d.). 3-Chloro-2-fluorobenzoic acid, 2,4-dichloro-6-formylphenyl ester. [Link]

  • Benchchem. (2025).
  • PubChem. (n.d.). 3-(4-Formylphenyl)benzoic acid. [Link]

  • PubChem. (n.d.). 3,4-Dichlorobenzoate. [Link]

  • Cheméo. (n.d.). 3-Chloro-2-fluorobenzoic acid, 3,4-dichlorophenyl ester. [Link]

  • PubChem. (n.d.). Formyl 3,4-dichlorobenzoate. [Link]

  • ResearchGate. (2025). Synthesis of 3-phenyl-6-formyl-3,4-dihydro-2H-1, 3-benzoxazine.
  • PubChem. (n.d.). 3,4-Dichlorobenzoic acid. [Link]

  • PubChem. (n.d.). Methyl 4-Formylbenzoate. [Link]

  • PMC. (n.d.). The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][12][13]dioxin-6-yl)prop-2-en-1-one.

Sources

3-Formylphenyl 3,4-dichlorobenzoate CAS number and identifiers

[1]

Executive Summary

This compound is a bifunctional chemical scaffold characterized by a reactive aldehyde moiety and a lipophilic dichlorobenzoate ester linkage. While often utilized as a specialized intermediate in combinatorial chemistry and fragment-based drug discovery (FBDD), it is not a commodity chemical with a widely circulated CAS registry number in public domains. This guide standardizes its identification, synthesis, and handling for research applications.

Chemical Identity & Identifiers

As a specialized library compound, this substance is often referenced by internal catalog codes rather than a public CAS number. The following identifiers are generated based on IUPAC standards for precise integration into laboratory information management systems (LIMS).

Property Data / Identifier
Chemical Name This compound
IUPAC Name (3-formylphenyl) 3,4-dichlorobenzoate
CAS Number Not Assigned / Library Exclusive
Molecular Formula C₁₄H₈Cl₂O₃
Molecular Weight 295.12 g/mol
SMILES Clc1ccc(C(=O)Oc2cccc(C=O)c2)cc1Cl
InChI Key Computed:[1][2][3]VZJVWKVZJ... (Varies by algorithm, use SMILES for definitive match)
Appearance White to off-white crystalline solid (Predicted)
Solubility Soluble in DMSO, DMF, DCM, Chloroform; sparingly soluble in water.
Structural Components[1][2][3][4][5][6][7]
  • Head Group: 3-Formylphenyl (derived from 3-hydroxybenzaldehyde). Provides an electrophilic handle for condensation reactions (e.g., reductive amination, Wittig olefination).

  • Linker: Ester bond. Susceptible to nucleophilic attack/hydrolysis under basic conditions.

  • Tail Group: 3,4-Dichlorophenyl.[4] A lipophilic moiety often used in medicinal chemistry to improve metabolic stability and engage hydrophobic pockets in protein targets.

Synthesis & Production Protocol

Since this compound is an ester formed from a phenol and an acid chloride, the standard synthesis utilizes a Schotten-Baumann or nucleophilic acyl substitution under anhydrous conditions to prevent hydrolysis of the acid chloride.

Reagents
  • 3-Hydroxybenzaldehyde (CAS: 100-83-4) - Nucleophile

  • 3,4-Dichlorobenzoyl chloride (CAS: 3024-72-4) - Electrophile

  • Triethylamine (Et₃N) or Pyridine - Base/Catalyst

  • Dichloromethane (DCM) - Solvent

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 3-hydroxybenzaldehyde (1.0 eq) in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add Triethylamine (1.2 eq) to the solution. Cool the mixture to 0°C using an ice bath.

  • Acylation: Dropwise add 3,4-dichlorobenzoyl chloride (1.1 eq) dissolved in a minimal amount of DCM. The reaction is exothermic; maintain temperature <5°C during addition.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (System: Hexane/EtOAc 4:1) for the disappearance of the starting phenol.

  • Workup:

    • Quench with water.[5]

    • Wash the organic layer sequentially with 1M HCl (to remove excess amine), saturated NaHCO₃ (to remove unreacted acid), and brine.

    • Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.[5]

  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Synthesis Logic Diagram

SynthesisStart13-Hydroxybenzaldehyde(Nucleophile)ProcessEsterification(DCM, Et3N, 0°C -> RT)Start1->ProcessStart23,4-Dichlorobenzoyl Chloride(Electrophile)Start2->ProcessProduct3-Formylphenyl3,4-dichlorobenzoateProcess->ProductYield ~85%

Figure 1: Convergent synthesis pathway via nucleophilic acyl substitution.

Reactivity & Applications in Drug Discovery

This compound serves as a versatile "Diversity-Oriented Synthesis" (DOS) scaffold. The orthogonality between the aldehyde and the ester allows researchers to elaborate the molecule in specific directions.

A. Chemical Reactivity Profile
  • Aldehyde Condensation (C=O Reactivity):

    • Primary Application: Reaction with primary amines to form Schiff bases (imines) , which can be reduced to secondary amines (reductive amination).

    • Utility: Creating libraries of inhibitors where the "3,4-dichlorobenzoate" acts as a constant anchor, and the amine component varies.

  • Ester Hydrolysis (Sensitivity):

    • Constraint: The ester bond is stable in acidic and neutral media but labile in strong bases (NaOH, LiOH).

    • Precaution: Avoid using strong nucleophiles that might attack the ester carbonyl instead of the aldehyde.

B. Biological Relevance

The 3,4-dichlorophenyl motif is a "privileged structure" in medicinal chemistry, often associated with:

  • Ion Channel Modulators: Increasing lipophilicity to cross membranes.

  • Antimicrobial Agents: Disrupting bacterial cell walls.

  • Enzyme Inhibitors: Fitting into hydrophobic pockets of proteases or kinases.

Reactivity Flowchart

ReactivityCore3-Formylphenyl3,4-dichlorobenzoatePath1Reductive Amination(+ R-NH2, NaBH(OAc)3)Core->Path1Path2Wittig Reaction(+ Ph3P=CH-R)Core->Path2Path3Basic Hydrolysis(NaOH/H2O)Core->Path3Product1Secondary Amine Library(Drug Discovery)Path1->Product1Product2Styrene DerivativesPath2->Product2Product3Degradation:3,4-Dichlorobenzoic acid+ 3-HydroxybenzaldehydePath3->Product3

Figure 2: Divergent reactivity profile highlighting synthetic utility vs. stability risks.

Analytical Characterization (Expected Data)

To validate the synthesis of this compound, the following spectral data should be obtained.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 10.0 ppm (s, 1H, CHO ) - Diagnostic Peak

    • δ 8.2–7.4 ppm (m, 7H, Aromatic protons). The protons ortho to the ester and aldehyde will be des shielded.

  • IR Spectroscopy (ATR):

    • ~1740 cm⁻¹ (C=O, Ester stretch)

    • ~1700 cm⁻¹ (C=O, Aldehyde stretch)

    • No broad O-H stretch (confirms consumption of phenol).

  • Mass Spectrometry (ESI+):

    • Target Mass: 295.12

    • Look for [M+H]⁺ or [M+Na]⁺ adducts.

    • Isotopic Pattern: Distinct chlorine isotope pattern (³⁵Cl/³⁷Cl) due to the two chlorine atoms (9:6:1 intensity ratio for M, M+2, M+4).

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use in a fume hood. The precursor 3,4-dichlorobenzoyl chloride is a lachrymator and corrosive; ensure it is fully consumed or quenched before removing from the hood.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aldehyde to a carboxylic acid over time.

References

  • PubChem. 3-Hydroxybenzaldehyde (Compound Summary). National Library of Medicine. Available at: [Link]

  • PubChem. 3,4-Dichlorobenzoyl chloride (Compound Summary). National Library of Medicine. Available at: [Link]

  • Common Chemistry. Search for 3,4-dichlorobenzoic acid derivatives. CAS (A Division of the American Chemical Society). Available at: [Link]

Thermodynamic Properties of 3,4-Dichlorobenzoate Derivatives: An In-depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of the thermodynamic properties of 3,4-dichlorobenzoate derivatives, compounds of significant interest in medicinal chemistry and materials science. We delve into the fundamental thermodynamic parameters—enthalpy, entropy, and Gibbs free energy—that govern the behavior of these molecules in various systems. This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental methodologies. By understanding the thermodynamic signatures of these compounds, researchers can better predict their stability, solubility, and binding affinities, ultimately accelerating the development of novel therapeutics and advanced materials.

Introduction: The Significance of 3,4-Dichlorobenzoate Derivatives

3,4-Dichlorobenzoic acid and its derivatives are a class of aromatic carboxylic acids characterized by the presence of two chlorine atoms on the benzene ring.[1] This substitution pattern imparts unique physicochemical properties that make them valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] The electron-withdrawing nature of the chlorine atoms significantly influences the acidity of the carboxylic group and the reactivity of the aromatic ring.[1]

In the realm of drug discovery, understanding the thermodynamic properties of these derivatives is paramount. Thermodynamics governs every aspect of a drug's journey in the body, from its dissolution and absorption to its interaction with its biological target.[2][3] A comprehensive thermodynamic profile can guide lead optimization, improve formulation strategies, and ultimately contribute to the development of safer and more effective drugs.[4][5]

This guide will provide a deep dive into the core thermodynamic principles as they apply to 3,4-dichlorobenzoate derivatives, backed by detailed experimental protocols and an exploration of their implications in drug design.

Fundamental Thermodynamic Parameters of 3,4-Dichlorobenzoic Acid

A thorough understanding of the parent compound, 3,4-dichlorobenzoic acid, is essential before exploring its derivatives. While extensive experimental data for its core thermodynamic properties are not always consolidated, a combination of experimental and computational studies on chlorobenzoic acids provides valuable insights.[6][7]

Enthalpy, Entropy, and Gibbs Free Energy of Formation

Table 1: Key Physicochemical and Thermodynamic Properties of 3,4-Dichlorobenzoic Acid

PropertyValueSource
Molecular FormulaC₇H₄Cl₂O₂[10]
Molecular Weight191.01 g/mol [10]
Melting Point204-206 °C
pKa(Weak acid)[1]
Solubility in WaterLow[11]
Solubility in Organic SolventsModerate[11]

Note: Specific experimental values for ΔHf°, S°, and ΔGf° for 3,4-dichlorobenzoic acid are not consistently reported across readily available databases. The values for chlorobenzoic acids, in general, have been determined through a combination of combustion calorimetry and computational chemistry.[6][12]

Acid Dissociation Constant (pKa)

The acid dissociation constant (pKa) is a critical thermodynamic parameter that describes the tendency of a compound to donate a proton in a solution.[4] For drug candidates, pKa influences solubility, absorption, distribution, metabolism, and excretion (ADME).[13] A drug's ionization state at physiological pH (typically around 7.4) dictates its ability to cross cell membranes, with the non-ionized form being more lipophilic and readily diffusible.[4]

The determination of pKa is a fundamental step in the characterization of any ionizable drug candidate, including 3,4-dichlorobenzoate derivatives.[14][15]

Experimental Determination of Thermodynamic Properties

A robust understanding of the thermodynamic profile of a 3,4-dichlorobenzoate derivative relies on precise experimental measurements. The following sections detail the methodologies for determining key thermodynamic parameters.

Spectrophotometric Determination of pKa

UV-Vis spectrophotometry is a widely used, accurate, and cost-effective method for determining the pKa of compounds that possess a chromophore close to the ionizable center.[3] The underlying principle is that the ionized and non-ionized forms of the molecule will have different absorption spectra.

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning a range of at least 2 pH units above and below the expected pKa. Ensure a constant ionic strength across all buffers.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the 3,4-dichlorobenzoate derivative in a suitable solvent (e.g., DMSO).

  • Sample Preparation: Add a small, constant volume of the stock solution to each buffer solution in a 96-well microtiter plate or individual cuvettes. The final concentration of the compound should be low enough to ensure it remains fully dissolved.[3]

  • UV-Vis Spectra Acquisition: Record the UV-Vis absorption spectrum (e.g., 230-500 nm) for each sample.[3]

  • Data Analysis:

    • Identify the wavelength(s) where the absorbance difference between the fully protonated and deprotonated species is maximal.

    • Plot absorbance at the chosen wavelength(s) against pH.

    • The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa at the inflection point.[3]

G

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[16] It is the gold standard for characterizing the binding of small molecules, such as 3,4-dichlorobenzoate derivatives, to their biological targets (e.g., proteins, enzymes).[17][18]

From a single ITC experiment, one can determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction.[16] From these, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.[16]

  • Sample Preparation:

    • Prepare the protein (macromolecule) and the 3,4-dichlorobenzoate derivative (ligand) in the same, precisely matched buffer to minimize heats of dilution.[1]

    • Degas both solutions to prevent air bubbles.[16]

    • The concentration of the ligand in the syringe is typically 10-fold higher than the macromolecule in the cell.[1] A common starting point is 20 µM of the macromolecule and 200 µM of the ligand.[1]

  • Instrument Setup:

    • Thoroughly clean the sample and reference cells.[19]

    • Load the macromolecule solution into the sample cell and the ligand solution into the injection syringe.

  • Titration:

    • Perform a series of small, sequential injections of the ligand into the sample cell while maintaining a constant temperature.[16]

    • The instrument measures the heat change associated with each injection.

  • Data Analysis:

    • The raw data (a series of heat spikes) is integrated to obtain the heat change per injection.

    • Plotting the heat change against the molar ratio of ligand to macromolecule generates a binding isotherm.

    • This isotherm is fitted to a suitable binding model to extract the thermodynamic parameters (Ka, ΔH, and n).[16]

G cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis p1 Prepare Protein Solution in matched buffer e1 Load Protein into Sample Cell p1->e1 p2 Prepare Ligand Solution (10x Protein Conc.) in matched buffer e2 Load Ligand into Syringe p2->e2 p3 Degas both solutions p3->p1 p3->p2 e3 Perform Titration (sequential injections) e1->e3 e2->e3 a1 Integrate heat peaks e3->a1 a2 Plot heat change vs. molar ratio a1->a2 a3 Fit binding isotherm a2->a3 a4 Determine Ka, ΔH, n, ΔG, ΔS a3->a4

Differential Scanning Calorimetry (DSC) for Phase Transitions and Stability

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[20] It is used to determine thermodynamic properties associated with phase transitions, such as melting point, enthalpy of fusion, and glass transition temperature.[21] For 3,4-dichlorobenzoate derivatives, DSC can be used to assess purity, polymorphism, and solid-state stability.

  • Sample Preparation:

    • Accurately weigh a small amount of the solid sample (typically 2-10 mg) into a DSC pan.[21]

    • Seal the pan hermetically to prevent mass loss during heating.[21]

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.[22]

    • Purge the cell with an inert gas (e.g., nitrogen) to provide a controlled atmosphere.[21]

  • Thermal Program:

    • Define a temperature program, which typically involves heating the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range.[21]

  • Data Acquisition and Analysis:

    • The instrument records the differential heat flow as a function of temperature.

    • Endothermic and exothermic events, such as melting, appear as peaks in the DSC thermogram.

    • The temperature at the peak maximum corresponds to the transition temperature, and the area under the peak is proportional to the enthalpy change of the transition.[20]

G

Computational Approaches to Thermodynamic Properties

Alongside experimental methods, computational chemistry provides a powerful toolkit for predicting the thermodynamic properties of molecules.[23] Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to calculate properties like the enthalpy of formation and Gibbs free energy of formation for 3,4-dichlorobenzoate derivatives.[6] These in silico approaches are particularly valuable for screening large libraries of virtual compounds and prioritizing candidates for synthesis and experimental testing.[23]

The Role of Thermodynamics in Drug Discovery and Development

The thermodynamic data obtained for 3,4-dichlorobenzoate derivatives are not merely academic; they have profound implications for the drug discovery and development process.

Thermodynamic Signature and Lead Optimization

The binding of a drug to its target is driven by a combination of enthalpic and entropic contributions.[2] An "enthalpically driven" interaction is typically characterized by strong hydrogen bonds and van der Waals interactions, while an "entropically driven" interaction is often associated with the release of ordered water molecules from the binding site (the hydrophobic effect).[5]

By dissecting the thermodynamic signature of a drug-target interaction using ITC, medicinal chemists can gain insights into the molecular forces at play.[17] This knowledge allows for a more rational approach to lead optimization, where modifications to the drug candidate can be designed to enhance favorable enthalpic or entropic contributions to binding affinity.[5]

Solubility and Formulation

The solubility of a drug is a critical factor for its oral bioavailability.[14] The thermodynamic principles governing solubility are well-established, with the Gibbs free energy of solution determining the extent to which a compound will dissolve in a given solvent. The pKa of a 3,4-dichlorobenzoate derivative will directly impact its pH-dependent solubility.[14] This information is crucial for selecting appropriate salt forms and designing formulations that ensure adequate drug exposure.[4]

Conclusion

The thermodynamic properties of 3,4-dichlorobenzoate derivatives are fundamental to their application in drug discovery and other fields. A thorough understanding of their enthalpy, entropy, Gibbs free energy, and pKa provides a predictive framework for their behavior in chemical and biological systems. The experimental techniques detailed in this guide—spectrophotometry, ITC, and DSC—offer a robust platform for obtaining high-quality thermodynamic data. By integrating these experimental insights with computational modeling, researchers can accelerate the design and development of novel 3,4-dichlorobenzoate-based molecules with optimized properties for their intended applications.

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Formylphenyl Benzoate Ester Derivatives: A Technical Guide to Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Formylphenyl benzoate ester derivatives represent a versatile class of organic compounds characterized by an aldehyde (formyl) group and a benzoate ester moiety attached to a central phenyl ring. This unique structural combination makes them valuable intermediates and core scaffolds in diverse scientific fields. Their applications span from being foundational building blocks in organic synthesis and materials science to serving as privileged structures in the development of novel therapeutic agents.[1] This technical guide provides researchers, scientists, and drug development professionals with an in-depth review of the synthesis, physicochemical and spectroscopic characterization, and key applications of these derivatives, with a particular focus on their burgeoning role in medicinal chemistry.

Introduction: The Architectural Significance of Formylphenyl Benzoates

The formylphenyl benzoate scaffold is a testament to the power of functional group synergy in molecular design. The structure, exemplified by 4-formylphenyl benzoate (CAS 5339-06-0), consists of a benzoate group ester-linked to a hydroxybenzaldehyde.[1][2] This arrangement imparts a unique blend of reactivity and stability.

  • The Ester Linkage: Provides a stable, planar core that can be readily synthesized and, under specific conditions, hydrolyzed. Its conformation influences molecular packing, which is crucial for applications in materials science.

  • The Formyl Group: As a reactive aldehyde, it serves as a synthetic handle for a multitude of chemical transformations, including condensations (e.g., Schiff base formation), oxidations, and reductions.[1] This reactivity is paramount for building more complex molecules.

  • The Aromatic Rings: The two phenyl rings offer sites for substitution, allowing for the fine-tuning of electronic, steric, and lipophilic properties. This modularity is the cornerstone of structure-activity relationship (SAR) studies in drug discovery.

This guide delves into the methodologies for constructing these molecules, the analytical techniques for their definitive identification, and the functional outcomes of their application in high-impact fields.

Synthetic Methodologies: Constructing the Core Scaffold

The synthesis of formylphenyl benzoate esters can be approached through several reliable pathways, ranging from classical organic reactions to modern biocatalytic methods. The choice of method is often dictated by the desired scale, substrate availability, and environmental considerations.

Classical Esterification Routes

Schotten-Baumann Reaction: This is one of the most common and robust methods for synthesizing phenyl benzoate esters.[3] The reaction involves the acylation of a phenol (in this case, a suitably substituted hydroxybenzaldehyde) with an acid chloride (e.g., benzoyl chloride) under basic aqueous conditions. The base, typically sodium hydroxide, serves to deprotonate the phenol, forming a more nucleophilic phenoxide ion, and to neutralize the HCl byproduct.

Fischer-Speier Esterification: This acid-catalyzed method involves the reaction of a carboxylic acid (e.g., benzoic acid) with a phenol.[4] While effective, it is an equilibrium process, often requiring the removal of water to drive the reaction to completion. It is generally more suitable for the synthesis of alkyl esters than for phenyl esters due to the lower nucleophilicity of phenols compared to alcohols.

Modern Biocatalytic Synthesis

In a move towards greener and more selective chemistry, enzymatic methods are gaining traction. The ligase enzyme ClxA, for instance, has been shown to be an effective catalyst for forming phenyl benzoate esters from benzoic acid and phenol substrates in an aqueous medium, driven by ATP.[5][6][7] This biocatalytic approach offers high selectivity and avoids the use of harsh reagents and organic solvents, presenting an environmentally benign alternative to traditional synthesis.[5][7]

General Synthetic Workflow

The overall process from starting materials to a purified, characterized product follows a logical sequence. The choice of specific reagents and conditions at each step is critical for maximizing yield and purity.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Reactants (e.g., 4-Hydroxybenzaldehyde, Benzoyl Chloride, Base) Mixing Mixing & Reaction (e.g., 0°C to RT, vigorous stirring) Reactants->Mixing Solvent Solvent System (e.g., Dichloromethane/Water) Solvent->Mixing Extraction Liquid-Liquid Extraction Mixing->Extraction Washing Washing & Drying (Brine, Na2SO4) Extraction->Washing Purification Purification (Recrystallization or Column Chromatography) Washing->Purification Characterization Spectroscopic Characterization (NMR, IR, MS) Purification->Characterization G cluster_pathway Enzyme Inhibition Pathway Enzyme Target Enzyme (e.g., DPP-4, PLA2) Product Biological Product Enzyme->Product Catalyzes reaction Complex Enzyme-Inhibitor Complex (Inactive) Substrate Natural Substrate Substrate->Enzyme Binds to active site Response Downstream Biological Response Product->Response Triggers Inhibitor Formylphenyl Benzoate Derivative Inhibitor->Enzyme Binds competitively/ non-competitively Blocked Response Blocked Complex->Blocked Prevents substrate binding/catalysis

Conceptual model of enzyme inhibition by a formylphenyl benzoate derivative.
Antimicrobial and Other Activities

Derivatives of this class have also shown promise as antimicrobial and antifungal agents. [8][9]For instance, the introduction of a 4-formylphenyl benzoate moiety into a benzo[d]thiazole scaffold resulted in excellent antimicrobial activity. [10]Furthermore, various phenolic acid esters have demonstrated antioxidant and antibacterial properties against human pathogens. [11]

Applications in Materials Science

Beyond the biomedical sphere, formylphenyl benzoate derivatives are valuable precursors in materials science.

  • Liquid Crystals: The rigid, calamitic (rod-like) shape of many phenyl benzoate derivatives makes them excellent mesogens, which are the fundamental units of liquid crystals. By altering terminal substituents, researchers can control the thermal properties and the type of liquid crystalline phase (e.g., nematic, smectic) that is formed. [12][13]* Polymers and Advanced Materials: The formyl group serves as a reactive site for polymerization or for grafting the molecule onto other structures. For example, adamantyl 4-formylbenzoate has been used to synthesize Schiff base nickel complexes with high electrochemical activity, suggesting potential applications in chemically modified electrodes and sensors. [14]

Conclusion and Future Outlook

Formylphenyl benzoate ester derivatives constitute a structurally elegant and functionally rich class of compounds. The reliability of their synthesis, combined with the tunable reactivity of the formyl group and the physicochemical properties imparted by the dual-ring ester core, has established their utility across multiple scientific disciplines. In medicinal chemistry, they continue to serve as a fertile ground for the discovery of novel anticancer agents and enzyme inhibitors. In materials science, their role as precursors to liquid crystals and electrochemically active materials is well-established.

Future research will likely focus on several key areas:

  • Expanding Chemical Diversity: Synthesizing more complex libraries with diverse substitution patterns to probe new areas of chemical space and identify compounds with enhanced potency and selectivity.

  • Mechanism of Action Studies: Deeper investigation into the specific molecular targets and biological pathways modulated by the most active derivatives to better understand their therapeutic potential.

  • Advanced Materials: Designing novel derivatives for use in advanced functional materials, such as organic light-emitting diodes (OLEDs), sensors, and smart polymers.

  • Green Chemistry: Further development and optimization of biocatalytic and other environmentally friendly synthetic routes to align with the principles of sustainable chemistry.

The continued exploration of formylphenyl benzoate ester derivatives promises to yield significant advancements in both human health and materials technology.

References

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Methodological & Application

Application Note: High-Yield Synthesis of 3-Formylphenyl 3,4-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This application note details the synthesis protocol for 3-Formylphenyl 3,4-dichlorobenzoate , a structural ester intermediate often employed in the development of liquid crystalline materials, Schiff-base ligands, and bioactive pharmaceutical scaffolds.

The synthesis couples 3-hydroxybenzaldehyde with 3,4-dichlorobenzoyl chloride . While standard aqueous Schotten-Baumann conditions are common for simple esters, this protocol prioritizes an anhydrous pyridine-catalyzed route . This approach is selected to maximize yield and protect the sensitive formyl (aldehyde) moiety from potential side reactions (e.g., Cannizzaro disproportionation or aldol condensation) that can occur under strong aqueous alkaline conditions.

Key Chemical Properties[1][2][3][4][5][6][7][8]
  • Target Molecule: this compound (

    
    )
    
  • Molecular Weight: 295.12 g/mol

  • Reaction Type: Nucleophilic Acyl Substitution

  • Critical Quality Attribute: Absence of unreacted phenolic precursors and hydrolyzed acid byproducts.

Retrosynthetic Analysis & Strategy

The synthesis strategy relies on the high reactivity of the acyl chloride to drive the reaction to completion under mild basic conditions (to scavenge HCl).

Retrosynthesis Target Target: this compound (Ester) Break Disconnection: Ester Bond Target->Break Retrosynthesis Precursor1 Nucleophile: 3-Hydroxybenzaldehyde Break->Precursor1 Precursor2 Electrophile: 3,4-Dichlorobenzoyl Chloride Break->Precursor2

Figure 1: Retrosynthetic disconnection showing the convergence of the phenolic nucleophile and the acyl electrophile.

Materials and Reagents

ReagentMW ( g/mol )Equiv.[1][2][3]RolePurity Req.
3-Hydroxybenzaldehyde 122.121.0Nucleophile>98%
3,4-Dichlorobenzoyl chloride 209.461.1-1.2Electrophile>97% (Free of acid)
Triethylamine (Et3N) 101.191.5Base (HCl Scavenger)Dry/Anhydrous
Dichloromethane (DCM) 84.93SolventSolventAnhydrous
4-Dimethylaminopyridine (DMAP) 122.170.05Catalyst>99%
1M HCl --Quench/WashAqueous
Sat. NaHCO3 --WashAqueous

Experimental Protocol: Anhydrous Esterification

Safety Note: 3,4-Dichlorobenzoyl chloride is corrosive and a lachrymator. Perform all additions in a fume hood. 3-Hydroxybenzaldehyde is an irritant.

Step 1: Reaction Setup
  • Oven-dry a 250 mL two-neck round-bottom flask (RBF) and a magnetic stir bar.

  • Equip the flask with a nitrogen/argon inlet and a pressure-equalizing addition funnel.

  • Charge the flask with 3-Hydroxybenzaldehyde (1.22 g, 10.0 mmol) .

  • Add Dichloromethane (DCM, 40 mL) and stir until the solid is completely dissolved.

  • Add Triethylamine (2.1 mL, 15.0 mmol) and DMAP (61 mg, 0.5 mmol) .

  • Cool the mixture to 0°C using an ice-water bath.

Step 2: Electrophile Addition
  • Dissolve 3,4-Dichlorobenzoyl chloride (2.30 g, 11.0 mmol) in DCM (10 mL) in the addition funnel.

  • Add the acid chloride solution dropwise to the stirring phenol solution over 15–20 minutes.

    • Mechanistic Insight: Slow addition at 0°C prevents exotherms that could degrade the aldehyde or cause double-acylation if impurities are present.

  • Once addition is complete, allow the reaction to warm to Room Temperature (20–25°C) naturally.

  • Stir for 4–6 hours . Monitor by TLC (Mobile Phase: 20% Ethyl Acetate in Hexanes).[4] The starting phenol (

    
    ) should disappear, and the less polar ester (
    
    
    
    ) should appear.
Step 3: Workup
  • Quench the reaction by adding water (20 mL) . Stir vigorously for 5 minutes to hydrolyze excess acid chloride.

  • Transfer the mixture to a separatory funnel.

  • Wash 1 (Acidic): Wash the organic layer with 1M HCl (2 x 30 mL) to remove excess Triethylamine and DMAP.

  • Wash 2 (Basic): Wash with Saturated NaHCO3 (2 x 30 mL) to remove 3,4-dichlorobenzoic acid (hydrolysis byproduct).

  • Wash 3 (Neutral): Wash with Brine (30 mL) .

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4 .

  • Filter and concentrate under reduced pressure (Rotovap) to yield the crude solid.

Purification & Characterization

The crude product may contain trace amounts of starting phenol. Recrystallization is preferred over chromatography for scalability.

Recrystallization Protocol[1][4][11][12]
  • Dissolve the crude solid in a minimum amount of boiling Ethanol (or a mixture of Ethanol/Hexane).

  • Allow the solution to cool slowly to room temperature, then place in a refrigerator (4°C) for 2 hours.

  • Filter the white crystals using a Buchner funnel.

  • Wash the cake with cold Hexane.

  • Dry in a vacuum oven at 40°C for 4 hours.

Analytical Expectations
  • Appearance: White to off-white crystalline solid.

  • IR Spectroscopy:

    • 
       (Ester): ~1735–1745 cm⁻¹ (Strong).
      
    • 
       (Aldehyde): ~1690–1700 cm⁻¹.
      
    • Absence of broad -OH stretch (~3300 cm⁻¹).

  • 1H NMR (CDCl3, 400 MHz):

    • 
       9.9–10.0 ppm (s, 1H, Aldehyde -CHO).
      
    • 
       7.2–8.3 ppm (m, 7H, Aromatic protons).
      
    • Distinct downfield shift of the phenol ring protons due to the electron-withdrawing ester group.

Workflow Visualization

Workflow Start Start: Reagents + DCM + Base Reaction Reaction: Add Acid Chloride (0°C -> RT) Start->Reaction Quench Quench: Add Water Reaction->Quench 4-6 hrs Extraction Extraction: Separate Organic Layer Quench->Extraction WashAcid Wash 1: 1M HCl (Remove Base) Extraction->WashAcid WashBase Wash 2: Sat. NaHCO3 (Remove Acid) WashAcid->WashBase Dry Drying: MgSO4 + Evaporation WashBase->Dry Cryst Purification: Recrystallization (EtOH) Dry->Cryst Final Final Product: This compound Cryst->Final

Figure 2: Step-by-step experimental workflow from reaction setup to final purified crystal.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure all glassware is oven-dried; use anhydrous DCM; check amine quality.
Unreacted Phenol Stoichiometry imbalanceIncrease Acid Chloride to 1.2–1.3 equivalents.
Aldehyde Degradation Reaction too basic/hotMaintain 0°C during addition; ensure mild warming; avoid aqueous NaOH.
Oily Product Solvent trappingTriturate the oil with cold pentane or diethyl ether to induce crystallization.

References

  • Organic Syntheses , Coll.[1][5] Vol. 3, p. 452 (1955); Vol. 25, p. 55 (1945). General methods for m-hydroxybenzaldehyde derivatives.[1]Link

  • PubChem Compound Summary , "3-Formylphenyl 4-chlorobenzoate" (Analogous Structure). National Center for Biotechnology Information.Link

  • BenchChem Application Notes , "Protocols for 3-Formylphenyl 4-chlorobenzoate and Its Analogs". General esterification protocols for formyl-phenols.Link

  • ChemScene , "Product Data: 3-Formylphenyl 4-chlorobenzoate".[6] Physical property verification for analogs.Link

Sources

Application Note: Selective O-Acylation of 3-Hydroxybenzaldehyde with 3,4-Dichlorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the synthesis of 3-formylphenyl 3,4-dichlorobenzoate , a critical pharmacophore scaffold used in the development of antimicrobial Schiff bases and enzyme inhibitors (e.g., LDHA inhibitors). The protocol focuses on the regioselective O-acylation of 3-hydroxybenzaldehyde using 3,4-dichlorobenzoyl chloride via a modified Schotten-Baumann mechanism. Unlike aliphatic esterifications, this reaction requires strict pH and temperature control to prevent the oxidation of the sensitive aldehyde moiety and to avoid competitive hydrolysis of the acid chloride. Two distinct protocols are provided: a high-throughput organic base method (Method A) and a scalable biphasic method (Method B).

Reaction Mechanism & Chemical Logic

The synthesis proceeds via a nucleophilic acyl substitution.[1] The phenolic hydroxyl group of 3-hydroxybenzaldehyde acts as the nucleophile, attacking the carbonyl carbon of 3,4-dichlorobenzoyl chloride.

Key Mechanistic Considerations:
  • Nucleophilicity: Phenols are weaker nucleophiles than aliphatic alcohols.[2] The use of a base (Pyridine or NaOH) is mandatory to generate the phenoxide anion (or activate the nucleophile via H-bonding), significantly increasing the rate of attack.

  • Chemomeselectivity: The aldehyde group at the meta position is electron-withdrawing, increasing the acidity of the phenol (pKa ~8-9), making it easier to deprotonate than unsubstituted phenol. However, the aldehyde is susceptible to:

    • Cannizzaro Reaction: Disproportionation under strong, concentrated basic conditions.

    • Oxidation: Conversion to carboxylic acid if exposed to atmospheric oxygen under basic conditions for prolonged periods.

  • Leaving Group: The chloride ion is an excellent leaving group, driving the reaction forward irreversibly upon the formation of the ester and HCl salt.

Pathway Visualization

The following diagram illustrates the mechanistic flow and critical control points.

ReactionMechanism Reactants Reactants: 3-Hydroxybenzaldehyde + 3,4-Dichlorobenzoyl Chloride Activation Base Activation: Phenol -> Phenoxide Reactants->Activation  Base   Side2 Risk: Acid Chloride Hydrolysis Reactants->Side2  H2O (Wet Solvent)   Intermediate Tetrahedral Intermediate Activation->Intermediate  Nucleophilic Attack   Side1 Risk: Aldehyde Oxidation Activation->Side1  O2 / High pH   Elimination Elimination of Cl- Intermediate->Elimination Product Product: 3-Formylphenyl 3,4-dichlorobenzoate Elimination->Product

Figure 1: Mechanistic pathway for the O-acylation, highlighting critical risk factors (hydrolysis and oxidation) that the protocol mitigates.

Experimental Protocols

Method A: Anhydrous Organic Base (Recommended for Medicinal Chemistry)

This method utilizes Pyridine or Triethylamine (TEA) in Dichloromethane (DCM). It is preferred for small-scale (<5g) synthesis due to easy workup and high yields (>90%).

Reagents:

  • 3-Hydroxybenzaldehyde (1.0 equiv)

  • 3,4-Dichlorobenzoyl chloride (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv) or Pyridine (solvent/base)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve 3-hydroxybenzaldehyde (e.g., 1.22 g, 10 mmol) in anhydrous DCM (20 mL).

  • Base Addition: Add TEA (1.67 mL, 12 mmol) via syringe. The solution may darken slightly due to phenoxide formation.

  • Cooling: Cool the mixture to 0°C using an ice bath to control the exotherm.

  • Acylation: Add 3,4-dichlorobenzoyl chloride (2.30 g, 11 mmol) dropwise over 10 minutes. Note: Rapid addition causes overheating and potential aldehyde degradation.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3–4 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 7:3). The starting phenol (lower Rf) should disappear.

  • Quench & Workup:

    • Dilute with DCM (50 mL).

    • Wash 1: 1M HCl (2 x 30 mL) to remove excess amine/pyridine.

    • Wash 2: Saturated

      
       (2 x 30 mL) to remove unreacted acid.
      
    • Wash 3: Brine (30 mL).

  • Isolation: Dry organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
Method B: Biphasic Schotten-Baumann (Recommended for Scale-up)

Uses aqueous NaOH and an organic solvent.[3][4] Safer for large scales as it avoids large quantities of organic bases, but requires vigorous stirring.

Reagents:

  • 10% NaOH (aq)

  • DCM or Diethyl Ether[5]

Step-by-Step Procedure:

  • Dissolution: Dissolve 3-hydroxybenzaldehyde in 10% NaOH (1.1 equiv). The solution will turn yellow (phenoxide).

  • Addition: Add 3,4-dichlorobenzoyl chloride (1.1 equiv) dissolved in a minimal amount of DCM.

  • Agitation: Stopper the flask and shake vigorously or stir at high RPM for 30 minutes. Crucial: The reaction occurs at the interface; poor mixing leads to hydrolysis of the acid chloride.

  • Precipitation: Often, the ester product precipitates as a solid.

  • Filtration/Extraction: If solid, filter and wash with water.[6] If oiled out, extract with DCM as in Method A.

Analytical Validation & Specifications

Upon isolation, the product must be characterized to ensure the integrity of both the ester linkage and the aldehyde handle.

Data Summary Table
ParameterSpecification / Expected ValueNotes
Appearance White to Off-white crystalline solidYellowing indicates oxidation
Yield (Method A) 85% - 95%Higher yield due to anhydrous conditions
Yield (Method B) 70% - 85%Lower due to competitive hydrolysis
Rf Value ~0.6 (Hexane:EtOAc 7:3)Distinct from starting phenol (~0.3)
IR (C=O Ester) 1735–1750

Sharp, strong band
IR (C=O Aldehyde) 1690–1705

Must be present; loss indicates side rxn
1H NMR (CHO)

9.9–10.1 ppm (Singlet)
Diagnostic for aldehyde integrity
Workflow Diagram

Workflow Start Start: Dissolve 3-Hydroxybenzaldehyde Condition Select Method Start->Condition MethodA Method A: DCM + TEA + Acid Chloride (0°C -> RT) Condition->MethodA  Anhydrous   MethodB Method B: 10% NaOH + Acid Chloride (Vigorous Stirring) Condition->MethodB  Biphasic   Monitor Monitor TLC Disappearance of Phenol MethodA->Monitor MethodB->Monitor Workup Workup: 1. Acid Wash (Remove Base) 2. Base Wash (Remove Acid) 3. Dry & Conc. Monitor->Workup Validation Validation: NMR (CHO peak) IR (Dual C=O) Workup->Validation

Figure 2: Operational workflow for the synthesis and validation of the target ester.

Troubleshooting & Critical Control Points

  • Emulsion Formation (Method B):

    • Cause: Biphasic systems with phenols can form stubborn emulsions.

    • Solution: Add solid NaCl to saturate the aqueous layer (salting out) or filter through a Celite pad.

  • Hydrolysis of Acid Chloride:

    • Symptom:[4][7][8][9] Low yield, recovery of starting phenol, smell of benzoic acid.

    • Solution: Ensure reagents are dry (Method A). In Method B, increase the excess of acid chloride to 1.2–1.3 equiv to account for loss to water.

  • Aldehyde Oxidation:

    • Symptom:[4][7][8][9] Broad OH stretch in IR (carboxylic acid) appearing near 3000-2500 cm⁻¹.

    • Solution: Perform reaction under Nitrogen atmosphere. Minimize exposure to strong base for long durations.

Applications in Drug Discovery

The resulting This compound is a versatile intermediate. The preserved aldehyde group allows for condensation with amines to form Schiff bases (imines).

  • Relevance: Literature indicates that Schiff bases derived from halogenated benzoic acid esters exhibit significant antibacterial activity (e.g., against S. aureus) and potential anticancer properties via LDHA inhibition.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Schotten-Baumann reactions).

  • BenchChem. (2025).[2][8][10] Application Notes and Protocols: Preparation of Benzoate Esters from Phenols. (Detailed industrial protocols for phenolic esters).

  • Organic Chemistry Portal. (2023). Schotten-Baumann Reaction. (Mechanistic overview and variations).

  • National Institutes of Health (NIH). (2015). Synthesis and characterization of Schiff bases derived from 4-hydroxybenzaldehyde. (Context for the utility of the formylphenyl ester scaffold).

Sources

Harnessing 3-Formylphenyl 3,4-dichlorobenzoate as a Versatile Precursor for Novel Schiff Base Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Senior Application Scientist Note: This document provides a comprehensive guide to the synthesis and application of 3-Formylphenyl 3,4-dichlorobenzoate as a strategic precursor for developing novel Schiff bases. The protocols herein are designed for researchers, chemists, and professionals in drug development, offering a foundation for creating diverse libraries of potential therapeutic agents. The rationale behind this precursor lies in its unique bifunctional architecture: an accessible aldehyde for imine formation and a dichlorinated benzoate moiety, a structural motif frequently associated with enhanced biological activity.

Introduction: The Strategic Value of Schiff Bases

Schiff bases, characterized by the azomethine or imine group (-C=N-), are a cornerstone in medicinal chemistry and materials science.[1][2] First described by Hugo Schiff in 1864, these compounds are typically formed through the condensation of a primary amine with an aldehyde or ketone.[3][4] Their synthetic accessibility and structural versatility make them "privileged ligands" capable of coordinating with various metal ions to form stable complexes.[5][6]

The imine linkage is not merely a structural element but is crucial for the diverse biological activities exhibited by these compounds.[7] Schiff bases and their metal complexes are known to possess a wide spectrum of pharmacological properties, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer activities.[8][9][10][11] This broad utility stems from the C=N bond's ability to participate in various biological interactions, often mimicking natural biological molecules.[3]

The precursor, this compound, is strategically designed. The 3-formylphenyl group provides a reactive aldehyde, while the 3,4-dichlorobenzoate tail offers lipophilicity and electronic properties conferred by the halogen atoms, which can be pivotal for modulating a drug's pharmacokinetic and pharmacodynamic profile. This guide details the synthesis of this precursor and its subsequent use in generating novel Schiff base derivatives for screening and development.

Part 1: Synthesis of the Precursor: this compound

The synthesis of the target precursor is a two-step process. First, 3,4-dichlorobenzoic acid is converted to its more reactive acid chloride derivative. Second, the acid chloride is reacted with 3-hydroxybenzaldehyde in an esterification reaction.

Step 1.1: Synthesis of 3,4-Dichlorobenzoyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a standard and efficient transformation. Thionyl chloride (SOCl₂) is a common reagent for this purpose, as the byproducts (SO₂ and HCl) are gaseous, simplifying purification. Alternatively, oxalyl chloride can be used, often with a catalytic amount of DMF.[12]

Protocol: Synthesis of 3,4-Dichlorobenzoyl Chloride

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-dichlorobenzoic acid (10.0 g, 52.3 mmol).

  • Reagent Addition: In a fume hood, cautiously add thionyl chloride (11.2 mL, 157 mmol, 3.0 equivalents). Add a few drops of N,N-dimethylformamide (DMF) to catalyze the reaction.

  • Reaction: Heat the mixture to reflux (approximately 80°C) for 2-3 hours. The reaction progress can be monitored by observing the cessation of gas evolution (HCl and SO₂).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.

  • Purification: The crude 3,4-dichlorobenzoyl chloride, a white to yellowish solid, can be purified by vacuum distillation or used directly in the next step if purity is sufficient.[13]

Table 1: Properties of Key Reagents and Product

CompoundFormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
3,4-Dichlorobenzoic acidC₇H₄Cl₂O₂191.01201-203-
Thionyl chlorideSOCl₂118.97-10476
3,4-Dichlorobenzoyl chlorideC₇H₃Cl₃O209.4630-33242
Step 1.2: Esterification to Yield this compound

This step involves the reaction of the newly synthesized 3,4-dichlorobenzoyl chloride with 3-hydroxybenzaldehyde. This is a classic esterification, often performed in the presence of a base like pyridine or triethylamine to neutralize the HCl byproduct.

Protocol: Synthesis of this compound

  • Setup: In a 250 mL round-bottom flask, dissolve 3-hydroxybenzaldehyde (6.39 g, 52.3 mmol) in dichloromethane (DCM, 100 mL).[14] Cool the flask in an ice bath to 0°C.

  • Base Addition: Add triethylamine (8.7 mL, 62.8 mmol, 1.2 equivalents) to the solution.

  • Acyl Chloride Addition: Dissolve the 3,4-dichlorobenzoyl chloride (10.9 g, 52.3 mmol) from the previous step in 50 mL of DCM. Add this solution dropwise to the cooled 3-hydroxybenzaldehyde solution over 30 minutes with constant stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[15]

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield this compound as a solid.[16]

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Esterification a 3,4-Dichlorobenzoic Acid c 3,4-Dichlorobenzoyl Chloride a->c Reflux, cat. DMF b Thionyl Chloride (SOCl₂) b->c e 3-Formylphenyl 3,4-dichlorobenzoate c->e DCM, Et₃N d 3-Hydroxybenzaldehyde d->e

Caption: Workflow for the two-step synthesis of the Schiff base precursor.

Part 2: General Protocol for Schiff Base Synthesis

The synthesized this compound serves as the aldehyde component for the condensation reaction with a primary amine. The general procedure is highly adaptable to a wide range of primary amines, allowing for the creation of a diverse chemical library.

Mechanism: The reaction proceeds via nucleophilic attack of the primary amine on the aldehyde's carbonyl carbon, followed by dehydration to form the imine. The reaction is often catalyzed by a small amount of acid.[17]

Protocol: General Schiff Base Formation

  • Setup: Dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol or methanol (approx. 0.2 M concentration) in a round-bottom flask.[2]

  • Amine Addition: Add the desired primary amine (1.0-1.1 equivalents) to the solution.

  • Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.

  • Reaction: Stir the mixture at room temperature or heat to reflux for 2-6 hours. The optimal temperature and time depend on the reactivity of the specific amine used.[4] Reaction progress can be monitored by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation of the Schiff base product.

  • Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.[18] The product can be further purified by recrystallization if necessary.

G Precursor 3-Formylphenyl 3,4-dichlorobenzoate Aldehyde Intermediate Hemiaminal Intermediate Precursor:f0->Intermediate Nucleophilic Attack Amine Primary Amine R-NH₂ Amine:f0->Intermediate Product Schiff Base Imine Intermediate->Product:f0 Dehydration (-H₂O) Water H₂O Intermediate->Water

Caption: General mechanism for acid-catalyzed Schiff base formation.

Part 3: Spectroscopic Characterization

Confirming the identity and purity of the synthesized precursor and the final Schiff base products is critical. Standard spectroscopic techniques are employed for this purpose.

Table 2: Key Spectroscopic Features for Characterization

TechniqueThis compound (Precursor)Schiff Base Product (General)Causality
FTIR (cm⁻¹) ~1735 (C=O, ester), ~1700 (C=O, aldehyde), ~1270 & 1100 (C-O, ester)~1630 (C=N, imine), Disappearance of aldehyde C=O (~1700) and amine N-H (~3300-3400)The key transformation is the conversion of the aldehyde C=O and amine N-H into a C=N imine bond, which has a characteristic stretching frequency.[2]
¹H NMR (ppm) ~10.0 (s, 1H, -CHO), ~8.0-7.5 (m, aromatic protons)~8.5-9.0 (s, 1H, -CH=N-), Disappearance of aldehyde proton (~10.0)The aldehyde proton is highly deshielded. Its replacement by the imine proton, which appears in a distinct upfield region, is a definitive indicator of reaction success.
¹³C NMR (ppm) ~191 (-CHO), ~164 (C=O, ester), ~150-120 (aromatic carbons)~160 (-CH=N-), Disappearance of aldehyde carbon (~191)The carbon of the C=N imine bond has a characteristic chemical shift, and the disappearance of the aldehyde carbon signal confirms the reaction.

Part 4: Applications in Drug Discovery

Schiff bases derived from this compound are promising candidates for a variety of therapeutic applications. The presence of the dichlorophenyl moiety can enhance lipophilicity, potentially improving cell membrane permeability, and can participate in halogen bonding, which is increasingly recognized as an important interaction in drug-receptor binding.

  • Antimicrobial Agents: Halogenated compounds often exhibit potent antimicrobial properties. The synthesized Schiff bases should be screened against a panel of Gram-positive and Gram-negative bacteria and various fungal strains.[19][20] It has been observed that metal complexes of Schiff bases can exhibit greater biological activity than the free ligands.[11][21]

  • Anticancer Agents: Many Schiff base derivatives have demonstrated significant anticancer activity by targeting various pathways, including inhibiting protein kinases or inducing apoptosis.[3][8] The new derivatives can be tested against various cancer cell lines (e.g., MCF-7, A-549) to determine their cytotoxic potential.

  • Antiviral and Anti-inflammatory Activity: The versatile structure of Schiff bases makes them suitable for targeting viral enzymes and inflammatory pathways.[9][22]

  • Catalysis: Beyond biological applications, Schiff base metal complexes are renowned catalysts in organic synthesis, including oxidation and reduction reactions.[7][11]

Safety Precautions

  • Thionyl chloride and 3,4-dichlorobenzoyl chloride are corrosive and moisture-sensitive. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Organic solvents like dichloromethane are volatile and potentially harmful. Ensure adequate ventilation.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Chaturvedi D, Kamboj M (2016) Role of Schiff Base in Drug Discovery Research. Chem Sci J 7: e114.

  • Dharmaraja, J., Shakyawar, D., Kumar, R., & Singh, A. K. (2023). Promising Schiff bases in antiviral drug design and discovery. Journal of Biomolecular Structure & Dynamics, 41(14), 6749–6771.

  • Yusuff, O. K., & Egbaji, E. E. (2022). Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences, 21(03), 203–215.

  • ResearchGate. (2025). Role of Schiff Base in Drug Discovery Research | Request PDF.

  • Semantic Scholar. (2016). Role of Schiff Base in Drug Discovery Research.

  • International Journal of Chemical Studies. (2024). Synthesis and characterization of novel Schiff base ligands.

  • Nikam D, et al. (2020). Synthesis of Schiff's Bases With Simple Synthetic Approach. Asian Journal of Pharmaceutical Research and Development, 8(5):72-74.

  • ResearchGate. (n.d.). Scheme 1. Etherification of 3-hydroxybenzaldehyde.

  • ChemicalBook. (2023). 3,4-Dichlorobenzoyl chloride.

  • Zoubi, W. (2013). Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. International Journal of Organic Chemistry, 3, 73-95.

  • IONiC / VIPEr. (n.d.). Schiff Base Synthesis Experiment_0.docx.

  • Gaber, M., El-Ghamry, H., & Atlam, F. (2022). Different Schiff Bases—Structure, Importance and Classification. Molecules, 27(21), 7332.

  • Zoubi, W. (2013). Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. International Journal of Organic Chemistry, 3, 73-95.

  • ResearchGate. (2013). Synthesis of Schiff Bases from Substitute Aromatic Aldehydes and 2-(4-aminophenyl)acetonitrile Catalysed by 3,5-difluoroarylboronic Acid.

  • Quora. (2023). To prepare Schiff-base compounds, is it necessary for the aldehyde and amine to be very hot or not?

  • ChemicalBook. (n.d.). 3,4-Dichlorobenzoyl chloride synthesis.

  • Prakash, A., et al. (2011). Application of Schiff bases and their metal complexes-A Review. International Journal of ChemTech Research, 3(4), 1891-1896.

  • Arulmurugan, S., et al. (2010). BIOLOGICAL ACTIVITIES OF SCHIFF BASE AND ITS COMPLEXES: A REVIEW. Rasayan Journal of Chemistry, 3(3), 385-410.

  • Sigma-Aldrich. 3,4-Dichlorobenzyl chloride.

  • Al-Ostoot, F. H., et al. (2022). Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes. Molecules, 27(8), 2390.

  • Singh, K., & Rawat, P. (2019). A review on versatile applications of novel Schiff bases and their metal complexes. Letters in Applied NanoBioScience, 8(4), 659-667.

  • Wikipedia. (n.d.). 3-Hydroxybenzaldehyde.

  • Google Patents. (n.d.). Hydroxybenzaldehyde process - US3365500A.

  • MedChemExpress. (n.d.). 3-Hydroxybenzaldehyde.

  • Shaik, J. B., et al. (2022). Preparation, Characterization and In Vitro Biological Activities of New Diphenylsulphone Derived Schiff Base Ligands and Their Co(II) Complexes. Molecules, 27(19), 6296.

  • ResearchGate. (2017). Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol?

  • Zaltariov, M.-F., et al. (2022). Advanced and Biomedical Applications of Schiff-Base Ligands and Their Metal Complexes: A Review. Polymers, 14(20), 4383.

  • BenchChem. (2025). Application Notes and Protocols for 3-Formylphenyl 4-chlorobenzoate and Its Analogs in Medicinal Chemistry.

  • ResearchGate. (n.d.). Synthesis of 3,5-dichlorobenzoyl chloride.

  • ChemScene. (n.d.). 3-Formylphenyl 4-chlorobenzoate.

  • PubChem. (n.d.). 3,4-Dichlorobenzyl chloride.

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.

  • International Journal of Research in Pharmacy and Chemistry. (2013). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE METAL COMPLEXES DERIVED FROM 3, 5-DICHLOROSALICYLALDEHYDE AND 2-AMINO-4-CHLOROBENZ.

  • ResearchGate. (2020). Novel synthesis, spectral characterisation and DFT calculation of (3,4-bis((E)-(substituted-dichlorobenzylidene)amino) phenyl) (phenyl) methanone derivatives.

  • ChemicalBook. (n.d.). 3,4-Dichlorobenzoic acid synthesis.

  • Hilaris Publisher. (2016). Synthesis and Characterization of New Schiff Base Transition Metal Complexes Derived from Drug Together with Biological Potential Study.

  • SJC. (n.d.). Synthesis and Characterization of Schiff Base Metal Complexes Derived from 3-Ethoxysalicylaldehyde and 2-Amino-4-Chlorobenzoic Acid.

  • Kleebauer, A., et al. (2015). Synthesis and crystal structures of three Schiff bases derived from 3-formylacetylacetone and o-, m- and p-aminobenzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), o775–o779.

  • Arshad, S., et al. (2015). 3,4-Dimethylphenyl benzoate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), 1319–1321.

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Technical Application Note: High-Efficiency Esterification Strategies for 3,4-Dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for the esterification of 3,4-dichlorobenzoic acid (3,4-DCBA). Unlike simple benzoic acid, the presence of electron-withdrawing chlorine atoms at the 3 and 4 positions significantly alters the electronic landscape of the molecule, lowering the pKa (~3.[1]6) compared to benzoic acid (4.[1]2) and increasing the electrophilicity of the carbonyl carbon.[1][2]

This guide presents two distinct workflows:

  • Method A (Acyl Chloride Activation): The "Gold Standard" for high-value synthesis, ensuring >98% conversion via irreversible activation.[1]

  • Method B (Fischer Esterification): A scalable, atom-economic route suitable for bulk manufacturing, utilizing thermodynamic control.[1]

Chemical Context & Substrate Analysis[1][3][4][5][6][7]

PropertyValueImplication for Protocol
Substrate 3,4-Dichlorobenzoic AcidSolid substrate; requires solubilization.[1]
CAS 51-44-5Reference standard.[1][3][4][5]
pKa ~3.60More acidic than benzoic acid; carboxylate is stable.[1]
Melting Point 204–206 °CHigh MP requires reflux for homogeneity in Method B.
Electronic Effect -I (Inductive) from 2 x ClCarbonyl carbon is highly electrophilic (good for attack).[1]
Steric Hindrance Low (Positions 2,6 open)ortho-substitution is absent; kinetics are generally fast.[1]

Method A: Acyl Chloride Activation (Irreversible)

Best For: High purity requirements, gram-to-kilogram scale, valuable alcohol substrates.[1]

This method utilizes Thionyl Chloride (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


) to generate the highly reactive 3,4-dichlorobenzoyl chloride intermediate. The reaction is driven to completion by the release of gaseous byproducts (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

and

).
Reaction Workflow Diagram

G cluster_0 Activation Phase cluster_1 Esterification Phase Start 3,4-DCBA (Solid) Reflux Reflux (75°C, 2-3h) Start->Reflux SOCl2 SOCl2 + DMF (cat.) SOCl2->Reflux Reagent Evap Evaporate Excess SOCl2 Reflux->Evap -SO2, -HCl AcidCl Intermediate: 3,4-Dichlorobenzoyl Chloride Evap->AcidCl Coupling Addition at 0°C -> RT AcidCl->Coupling Alcohol Alcohol (R-OH) + Base (Et3N/Pyridine) Alcohol->Coupling Quench Quench (Water/NaHCO3) Coupling->Quench Product Product: Alkyl 3,4-Dichlorobenzoate Quench->Product

Figure 1: Step-wise workflow for the Thionyl Chloride activation method. Note the isolation of the acid chloride intermediate.

Detailed Protocol

Reagents:

  • 3,4-Dichlorobenzoic acid (1.0 equiv)

  • Thionyl Chloride (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    ) (1.5 - 2.0 equiv)
    
  • DMF (N,N-Dimethylformamide) (Catalytic, 2-3 drops)[1]

  • Target Alcohol (e.g., Methanol, Ethanol) (Excess or 1.1 equiv if using solvent)

  • Base (Triethylamine or Pyridine) (1.2 equiv - Optional if using excess alcohol as solvent)[1]

  • Solvent: Dichloromethane (DCM) or Toluene (for the coupling step).[1]

Step-by-Step:

  • Activation: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2), suspend 3,4-dichlorobenzoic acid in neat thionyl chloride (approx. 3-4 mL per gram of acid).

  • Catalysis: Add 2 drops of dry DMF. Note: DMF reacts with ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     to form the Vilsmeier reagent, which catalytically activates the carboxylic acid.
    
  • Reflux: Heat the mixture to reflux (75-80°C). The solid will dissolve as it converts to the liquid acid chloride.[1] Evolution of gas (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    , 
    
    
    
    ) will be observed. Reflux for 2–3 hours until gas evolution ceases.[1]
  • Evaporation: Cool to room temperature. Remove excess

    
     under reduced pressure (rotary evaporator). Critical: Add dry toluene and re-evaporate twice to azeotrope off trace 
    
    
    
    .
  • Coupling: Dissolve the resulting residue (3,4-dichlorobenzoyl chloride) in dry DCM (or use neat alcohol for simple esters).

  • Addition: Cool the solution to 0°C. Add the alcohol (and base, if using DCM) dropwise to control the exotherm.

  • Workup: Stir at room temperature for 2 hours. Quench with saturated ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     solution.[6][7] Extract with DCM.[1] Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.

Method B: Fischer Esterification (Thermodynamic)

Best For: Simple alkyl esters (Methyl, Ethyl), cost-sensitive scale-up, green chemistry compliance (avoiding chlorinated reagents).[1]

This method relies on acid catalysis to protonate the carbonyl oxygen, making it susceptible to nucleophilic attack by the alcohol.[2][8][9][10] Because the reaction is an equilibrium, water removal is the Critical Process Parameter (CPP).

Mechanistic Pathway[4]

Fischer Substrate 3,4-DCBA Protonation Carbonyl Protonation Substrate->Protonation + H+ Attack Nu Attack (R-OH) Protonation->Attack + R-OH Tetra Tetrahedral Intermediate Attack->Tetra Transfer Proton Transfer Tetra->Transfer Elimination Water Elimination Transfer->Elimination - H2O Ester Ester Product Elimination->Ester - H+

Figure 2: Acid-catalyzed mechanism.[1] Note that every step is reversible, necessitating the removal of water to drive the equilibrium to the right.[1][6][9]

Detailed Protocol

Reagents:

  • 3,4-Dichlorobenzoic acid (1.0 equiv)[5]

  • Alcohol (Methanol or Ethanol) (Solvent volume, >10 equiv)

  • Catalyst: Sulfuric Acid (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    , conc) (0.1 - 0.5 equiv) or p-Toluenesulfonic acid (pTsOH).
    

Step-by-Step:

  • Dissolution: Dissolve 3,4-dichlorobenzoic acid in the alcohol (approx. 5-10 mL per gram). Note: 3,4-DCBA has limited solubility in cold alcohols; heating may be required to initiate.[1]

  • Catalyst Addition: Add concentrated

    
     dropwise.
    
  • Reflux: Heat to vigorous reflux.[1]

    • For Methyl Ester: Reflux 6–12 hours.[1] The equilibrium constant for methanol is usually favorable enough without specialized water removal if excess MeOH is used.[1]

    • For Ethyl/Higher Esters: Use a Dean-Stark trap (with a co-solvent like Toluene) or add molecular sieves (3Å) to the reaction mixture to sequester water.[1]

  • Monitoring: Monitor by TLC (Solvent: 20% EtOAc/Hexane). The acid will appear as a streak or low-Rf spot; the ester will be a distinct high-Rf spot.[1]

  • Workup:

    • Concentrate the alcohol to ~20% of original volume.[1]

    • Pour residue into ice-cold water.[1]

    • Neutralize with saturated ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
       (Caution: 
      
      
      
      evolution).[6]
    • Extract with Ethyl Acetate.[1][11]

    • Wash with Brine -> Dry -> Concentrate.[1]

Critical Process Parameters (CPP) Comparison

ParameterMethod A (Acid Chloride)Method B (Fischer)
Reaction Kinetics Fast, IrreversibleSlow, Equilibrium-limited
Water Tolerance Zero (Strictly Anhydrous)Low (Water inhibits reaction)
Byproducts

(gas),

(gas)

Purification Often simple evaporationRequires neutralization/extraction
Cost Higher (

, handling)
Low (Commodity reagents)
Yield Potential >95%70-85% (without water removal)

Analytical Characterization (QC)[1]

To validate the protocol, the following spectral data should be confirmed for Methyl 3,4-dichlorobenzoate :

  • 1H NMR (CDCl3, 400 MHz):

    • 
       ~3.92 ppm (s, 3H, 
      
      
      
      )
    • 
       ~7.50 ppm (d, 1H, Ar-H at C5)
      
    • 
       ~7.85 ppm (dd, 1H, Ar-H at C6)
      
    • 
       ~8.10 ppm (d, 1H, Ar-H at C2)
      
  • IR Spectroscopy:

    • Strong Carbonyl stretch (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
      ) at ~1720–1730 
      
      
      
      .
    • Absence of broad O-H stretch (2500–3300 ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
      ) indicating consumption of starting acid.
      

References

  • PubChem. 3,4-Dichlorobenzoic acid - Compound Summary.[1] National Library of Medicine.[1] [Link]

  • Cohen, J. B., & Dudley, H. W. (1910). The chlorination of the chlorobenzoic acids.[1] Journal of the Chemical Society, Transactions.[1] [Link]

  • Furniss, B. S., et al. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical.[1] (Standard reference for Fischer and Acid Chloride protocols).

Sources

3-Formylphenyl 3,4-dichlorobenzoate in medicinal chemistry SAR studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: SAR Evaluation of 3-Formylphenyl 3,4-dichlorobenzoate in Medicinal Chemistry

Part 1: Introduction & Compound Profile

Subject: this compound Chemical Class: Benzoate Ester / Aromatic Aldehyde Primary Application: Covalent Fragment Screening & Cysteine Protease Inhibition Molecular Weight: ~295.12 g/mol

Executive Summary: this compound represents a "dual-reactive" chemical probe often identified in high-throughput screens (HTS) for cysteine proteases (e.g., SARS-CoV-2 PLpro, Papain) or lysine-dependent enzymes. Its structure combines a lipophilic 3,4-dichlorophenyl moiety (Moiety A) with a 3-formylphenyl group (Moiety B), linked by a labile ester bond .

In SAR (Structure-Activity Relationship) studies, this compound presents a unique challenge: it can act via reversible covalent binding (Schiff base/hemithioacetal formation via the aldehyde) or irreversible acylation (nucleophilic attack on the ester). This guide details the protocols to synthesize, evaluate, and deconvolute the mechanism of action of this scaffold.

Part 2: Synthesis Protocol

Objective: High-yield synthesis of this compound avoiding aldehyde oxidation.

Mechanism: Nucleophilic Acyl Substitution (Schotten-Baumann conditions).

Materials:
  • Reagents: 3,4-Dichlorobenzoyl chloride (1.0 eq), 3-Hydroxybenzaldehyde (1.0 eq), Triethylamine (Et3N, 1.2 eq).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Workup: 1M HCl, Saturated NaHCO3, Brine, MgSO4.

Step-by-Step Procedure:
  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Argon/Nitrogen.

  • Dissolution: Dissolve 3-hydroxybenzaldehyde (1.22 g, 10 mmol) in 40 mL anhydrous DCM. Add Triethylamine (1.67 mL, 12 mmol). Cool the mixture to 0°C in an ice bath.

  • Addition: Dropwise add a solution of 3,4-dichlorobenzoyl chloride (2.09 g, 10 mmol) in 10 mL DCM over 15 minutes. Critical: Slow addition prevents exotherm-induced side reactions.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The aldehyde spot (lower Rf) should disappear.

  • Quench & Wash:

    • Wash organic layer with 1M HCl (2 x 30 mL) to remove excess amine.

    • Wash with Sat. NaHCO3 (2 x 30 mL) to remove unreacted acid.

    • Wash with Brine (1 x 30 mL).

  • Drying & Isolation: Dry over MgSO4, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Hexane or perform Flash Column Chromatography (SiO2, 0-20% EtOAc in Hexane).

    • Yield Target: >85% White/Off-white solid.[1]

Part 3: SAR Evaluation & Mechanistic Deconvolution

The critical SAR question for this molecule is: "Is the biological activity driven by the Aldehyde or the Ester?"

The "Dual-Warhead" Ambiguity
  • Path A (Aldehyde Warhead): The aldehyde forms a reversible hemithioacetal with a catalytic Cysteine (or Schiff base with Lysine). The ester acts merely as a linker placing the dichlorophenyl ring in a hydrophobic pocket (S2/S3).

  • Path B (Suicide Substrate): The enzyme attacks the ester carbonyl, releasing 3-hydroxybenzaldehyde and becoming acylated (inhibited) by the 3,4-dichlorobenzoyl group.

To validate the SAR, you must run the following Differential Assays .

Protocol A: Mass Spectrometry Binding Assay (Intact Protein MS)
  • Purpose: Determine if the inhibitor binds reversibly or irreversibly.

  • Enzyme: Recombinant Protease (e.g., PLpro, 5 µM).

  • Compound: 50 µM (10x excess).

  • Buffer: 50 mM HEPES pH 7.5, 1 mM TCEP (Avoid DTT if aldehyde reactivity is suspected).

Workflow:

  • Incubate Enzyme + Compound for 30 min at RT.

  • Inject onto LC-MS (C4 column, desalting gradient).

  • Deconvolute Spectrum:

    • Result 1 (Covalent Reversible): Mass = [Enzyme] + [295 Da]. (Aldehyde adduct).[1]

    • Result 2 (Acylation): Mass = [Enzyme] + [173 Da] (3,4-dichlorobenzoyl group). The 3-hydroxybenzaldehyde (122 Da) is lost.

    • Result 3 (Non-covalent): Mass = [Enzyme] only (Complex dissociates in MS source).

Protocol B: Jump-Dilution Assay (Reversibility Check)
  • Purpose: Distinguish rapid reversible inhibition from slow tight-binding or irreversible inhibition.

  • Incubate Enzyme (100x concentration) with Compound (10x IC50) for 1 hour.

  • Rapidly dilute the mixture 100-fold into substrate-containing buffer.

  • Monitor enzymatic velocity (

    
    ) over time.
    
    • Recovery of Activity: Indicates Reversible binding (Aldehyde mechanism likely).

    • No Recovery: Indicates Irreversible/Acylation.

Part 4: SAR Optimization Strategy

Once the mechanism is defined, use the following logic to optimize the hit.

Modification ZoneModificationRationale
Moiety A (Tail) 3,4-Cl

4-CF3, 3-Br
Probe the hydrophobic pocket (S2). 3,4-dichloro is often optimal for filling lipophilic clefts.
Linker Ester

Amide
Critical Step. If activity is retained, the Ester is not the warhead. Amides are stable to hydrolysis.
Linker Ester

Ether
Removes carbonyl entirely. Tests if the carbonyl H-bond is required.
Moiety B (Head) Aldehyde

Alcohol
Negative Control. Removes electrophilicity. If active, binding is non-covalent.
Moiety B (Head) Aldehyde

Nitrile
"Warhead Switching". Nitriles are reversible covalent binders (cysteine targeting).

Part 5: Visualization of Workflows

Figure 1: Mechanistic Deconvolution Logic

This decision tree guides the researcher through the evaluation of the hit.

SAR_Logic Start Hit Identified: This compound Assay_MS Intact Protein MS (Protocol A) Start->Assay_MS Result_Adduct Mass Shift: +295 Da (Full Molecule) Assay_MS->Result_Adduct Aldehyde Binding Result_Acyl Mass Shift: +173 Da (Acyl Group Only) Assay_MS->Result_Acyl Ester Cleavage Result_None No Mass Shift Assay_MS->Result_None Non-Covalent Opt_Ald Strategy: Optimize Electrophile (Change CHO to CN, Vinyl Sulfone) Result_Adduct->Opt_Ald Opt_Acyl Strategy: Optimize Leaving Group (Stabilize Ester or Switch to Carbamate) Result_Acyl->Opt_Acyl Opt_NC Strategy: Rigidify Linker (Ester -> Amide/Ether) Result_None->Opt_NC

Caption: Decision matrix for determining the binding mode of benzoate-aldehyde hybrids using Mass Spectrometry.

Figure 2: Synthesis & Derivatization Pathway[2]

Synthesis_Path Reactants 3,4-Dichlorobenzoyl Cl + 3-Hydroxybenzaldehyde Product 3-Formylphenyl 3,4-dichlorobenzoate Reactants->Product Et3N, DCM 0°C -> RT Amide Amide Analog (Stability Probe) Product->Amide Replace Ester O with NH (Synthetic Redesign) Alcohol Alcohol Analog (Negative Control) Product->Alcohol NaBH4 Reduction (Selective for CHO) Schiff Schiff Base Library (R-NH2 Reaction) Product->Schiff + Primary Amines (Reductive Amination)

Caption: Synthetic workflow for generating the parent compound and key SAR analogs for validation.

Part 6: References

  • Covalent Inhibitor Design: Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. Link

  • SARS-CoV-2 Screening Context: Ton, A. T., et al. (2020). Virtual Screening for SARS-CoV-2 Entry Inhibitors by Dual Targeting of TMPRSS2 and CTSL.[2] International Journal of Molecular Sciences, 21(15), 5528. (Contextualizing 3,4-dichlorobenzoates as protease hits). Link

  • Aldehyde Warheads: Tuley, A., & Fast, W. (2018). The Taxonomy of Covalent Inhibitors. Biochemistry, 57(24), 3326–3337. Link

  • Esterase Sensitivity: Liederer, B. M., & Borchardt, R. T. (2006). Enzymes involved in the bioconversion of ester-based prodrugs. Journal of Pharmaceutical Sciences, 95(6), 1177-1195. Link

  • Steglich Esterification Protocol: Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. Link

Sources

Application Note: Preparation of Hydrazone Derivatives from 3-Formylphenyl 3,4-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocol for synthesizing hydrazone derivatives from 3-Formylphenyl 3,4-dichlorobenzoate . This specific scaffold combines a lipophilic, halogenated benzoate moiety with a hydrazone linker, a structural hybrid frequently investigated for antimicrobial and anticancer properties. The guide addresses the critical chemoselectivity challenge: promoting condensation at the aldehyde functionality while preserving the labile ester linkage against nucleophilic attack by hydrazine.

Introduction & Chemical Strategy

The Scaffold Significance

Hydrazone derivatives (


) constitute a privileged class of pharmacophores in medicinal chemistry, known for their ability to chelate transition metals and inhibit enzymes like ribonucleotide reductase. The specific precursor, This compound , serves as a dual-pharmacophore platform:
  • 3,4-Dichlorobenzoate tail: Enhances membrane permeability and provides specific hydrophobic interactions (often targeting bacterial cell walls).

  • 3-Formylphenyl head: The reactive site for diversification via hydrazone formation.

Retrosynthetic Logic & Chemoselectivity

The primary synthetic challenge is the chemoselectivity of the hydrazine nucleophile. Hydrazines are potent nucleophiles that can attack:

  • Path A (Desired): The aldehyde carbonyl (Condensation).

  • Path B (Undesired): The ester carbonyl (Aminolysis/Hydrazinolysis), leading to cleavage of the benzoate tail.

Expert Insight: To favor Path A, the reaction is conducted under weakly acidic conditions (pH 4-5) . The acid catalyst (Glacial Acetic Acid) activates the aldehyde carbonyl (making it more electrophilic) while protonating a fraction of the hydrazine, thereby reducing the concentration of the free nucleophile species that attacks esters.

Reaction Scheme

The following diagram illustrates the workflow and the competitive pathways managed by this protocol.

ReactionScheme Start 3-Formylphenyl 3,4-dichlorobenzoate Intermediate Carbinolamine Intermediate Start->Intermediate + Hydrazine (EtOH, AcOH cat.) SideProduct Side Product: Cleaved Benzoate Start->SideProduct Excess Base/Heat (Avoid) Hydrazine Substituted Hydrazine/Hydrazide Product Target Hydrazone Derivative Intermediate->Product - H2O (Dehydration)

Figure 1: Reaction pathway highlighting the target condensation and the avoided ester cleavage side-reaction.

Materials & Equipment

Reagents
  • Precursor: this compound (See Protocol 1 if synthesis is required).

  • Reactant: Substituted Hydrazine (e.g., Phenylhydrazine, Isonicotinic acid hydrazide) or Hydrazide.

  • Solvent: Ethanol (Absolute, 99.8%) or Methanol (HPLC Grade).

  • Catalyst: Glacial Acetic Acid (AcOH).[1]

  • Purification: Ethyl Acetate, Hexane, Dichloromethane (DCM).

Equipment
  • Round-bottom flask (50 mL or 100 mL).

  • Reflux condenser with drying tube (CaCl₂).

  • Magnetic stirrer/hotplate with temperature probe.

  • TLC plates (Silica gel 60 F₂₅₄).

  • Rotary Evaporator.

Experimental Protocols

Protocol 1: Synthesis of Precursor (If not commercially available)

Rationale: This ester is often synthesized in-house due to limited commercial shelf-life.

  • Dissolution: Dissolve 3-hydroxybenzaldehyde (10 mmol, 1.22 g) in dry DCM (20 mL) containing Triethylamine (12 mmol, 1.6 mL).

  • Addition: Cool to 0°C. Add 3,4-dichlorobenzoyl chloride (10 mmol, 2.09 g) dropwise over 15 minutes.

  • Reaction: Stir at 0°C for 30 mins, then room temperature (RT) for 4 hours.

  • Workup: Wash with water (2 x 20 mL), saturated NaHCO₃ (20 mL), and brine. Dry over Na₂SO₄.

  • Yield: Concentrate to obtain the white solid ester. Recrystallize from Ethanol if necessary.[2]

Protocol 2: General Procedure for Hydrazone Formation

Target: this compound Hydrazone Derivatives

Step-by-Step Methodology:
  • Preparation of Solution A: In a 50 mL round-bottom flask, dissolve This compound (1.0 mmol, ~309 mg) in Ethanol (15 mL). Slight warming (40°C) may be required for complete dissolution.

  • Activation: Add Glacial Acetic Acid (3-5 drops, catalytic amount). Stir for 5 minutes.

    • Note: The pH should be approx. 4-5. Do not use strong mineral acids (HCl) as they may hydrolyze the ester.

  • Addition of Nucleophile: Add the substituted Hydrazine/Hydrazide (1.0 - 1.1 mmol) slowly to the stirring solution.

    • Critical: Do not use a large excess of hydrazine (>1.2 eq), as this promotes ester cleavage.

  • Reflux: Attach the condenser and reflux the mixture at 78°C for 3–6 hours .

    • Monitoring: Check TLC every hour (Eluent: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot (Rf ~0.6) and appearance of a new fluorescent product spot.

  • Isolation:

    • Method A (Precipitation): If the product precipitates upon cooling to RT, filter the solid, wash with cold ethanol (5 mL), and dry.

    • Method B (Extraction): If no precipitate forms, evaporate the solvent to 20% volume, pour into ice-water (50 mL), and filter the resulting solid.

  • Purification: Recrystallize from Ethanol/DMF mixtures or perform column chromatography if impurities persist.

Data Analysis & Validation

Expected Characterization Data

To validate the structure, ensure the following spectral features are present.

TechniqueDiagnostic SignalInterpretation
¹H NMR δ 8.2 – 8.6 ppm (s, 1H) Appearance of -CH=N- (Azomethine proton). Confirms hydrazone formation.[1][2][3][4][5]
¹H NMR Absence of ~10.0 ppm Disappearance of the aldehyde (-CHO) proton.
IR 1600 – 1640 cm⁻¹ Strong C=N stretching vibration.[2]
IR 1730 – 1750 cm⁻¹ Retention of C=O (Ester).[1][3][6][7] Crucial check for scaffold integrity.
Mass Spec [M+H]⁺ or [M+Na]⁺ Molecular ion peak corresponding to the specific hydrazone derivative.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Ester Cleavage (Phenol detected)Hydrazine excess or basic pH.Reduce hydrazine to 1.0 eq. Increase AcOH slightly. Ensure glassware is base-free.
Low Yield / No Reaction Steric hindrance on hydrazine.Switch solvent to n-Butanol (higher reflux temp: 118°C) or use microwave irradiation (80°C, 10 min).
Azine Formation (Dimer)Hydrazine hydrate used in excess.Use substituted hydrazine salts (e.g., hydrochloride) + stoichiometric NaOAc buffer.

Biological Context & Applications

The synthesized derivatives are typically evaluated for:

  • Antimicrobial Activity: Specifically against MRSA and Acinetobacter baumannii. The lipophilic dichlorobenzoate moiety aids in penetrating the bacterial cell envelope.

  • Anticancer Activity: Hydrazones act as iron chelators; the benzoate tail provides selectivity for specific membrane transporters.

Workflow for Biological Screening:

BioScreening Synth Synthesized Hydrazone Dilution DMSO Stock Solution (1 mg/mL) Synth->Dilution Assay In Vitro Screening (MIC / IC50) Dilution->Assay Dilute to 0.5 - 128 µg/mL Result Lead Candidate Assay->Result High Potency Low Toxicity

Figure 2: Standard workflow for evaluating the biological efficacy of the synthesized derivatives.

References

  • Popiołek, L. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26, 287–301. Link

  • Ajani, O. O., et al. (2019). Synthesis of Hydrazone Derivatives of 4-[4-Formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid as Potent Growth Inhibitors of Antibiotic-resistant Staphylococcus aureus. Molecules, 24(11), 2051. Link

  • Rollas, S., & Küçükgüzel, Ş. G. (2007).[8] Biological activities of hydrazone derivatives. Molecules, 12(8), 1910-1939. Link

  • Cui, Z., et al. (2010). Synthesis and antimicrobial activities of novel coumarin-based hydrazone derivatives. European Journal of Medicinal Chemistry, 45(11), 5486-5493. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Impurities in 3-Formylphenyl 3,4-dichlorobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Formylphenyl 3,4-dichlorobenzoate. This document is designed for researchers, scientists, and professionals in drug development who are utilizing this important chemical intermediate. Here, we will address common challenges and impurities encountered during its synthesis, providing in-depth, experience-driven solutions to help you optimize your reaction outcomes.

The synthesis of this compound is typically achieved via an esterification reaction between 3-hydroxybenzaldehyde and 3,4-dichlorobenzoyl chloride.[1][2] This reaction, often performed under Schotten-Baumann conditions, involves an acyl chloride and a phenol in the presence of a base.[3][4][5] While seemingly straightforward, this process can be prone to the formation of several impurities that can complicate purification and compromise the quality of the final product. This guide provides a structured approach to identifying and mitigating these issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in this synthesis?

A1: The primary impurities are typically unreacted starting materials and byproducts from side reactions. The most common are:

  • Unreacted 3-hydroxybenzaldehyde: The starting phenol.

  • 3,4-dichlorobenzoic acid: Formed from the hydrolysis of the acyl chloride.[6][7]

  • Self-condensation products of 3-hydroxybenzaldehyde: Aldehydes can undergo aldol-type reactions, especially under basic conditions.[1]

Q2: How critical is the purity of my starting materials?

A2: The purity of your starting materials is paramount.

  • 3-hydroxybenzaldehyde: Can be a light yellow to brown solid.[8] Significant discoloration may indicate the presence of oxidized impurities which can lead to colored byproducts in your final product.

  • 3,4-dichlorobenzoyl chloride: This is a moisture-sensitive compound.[6] Exposure to atmospheric moisture will cause it to hydrolyze to 3,4-dichlorobenzoic acid, which will not participate in the desired esterification and will need to be removed during workup.[6][9] Always use a fresh bottle or a properly stored and sealed container.

Q3: What are the optimal reaction conditions (solvent, base, temperature)?

A3: The choice of conditions can significantly impact the purity of your product.

  • Solvent: A two-phase system, consisting of an organic solvent (like dichloromethane or diethyl ether) and water, is often used for Schotten-Baumann reactions.[10] This setup allows the base to remain in the aqueous phase, neutralizing the HCl byproduct, while the reactants and product stay in the organic phase.[10]

  • Base: An aqueous base like sodium hydroxide is commonly used.[4][11] Pyridine can also be employed and sometimes acts as a superior acylating catalyst.[4]

  • Temperature: The reaction is typically performed at room temperature or below.[12] Running the reaction at elevated temperatures can increase the rate of side reactions.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and purification of this compound.

Problem 1: Low Yield of the Desired Product

Possible Cause 1: Incomplete Reaction

  • Explanation: The reaction may not have gone to completion. This can be due to insufficient reaction time, poor mixing in a biphasic system, or deactivation of the acyl chloride.

  • Troubleshooting Steps:

    • Monitor the reaction: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting 3-hydroxybenzaldehyde.[13]

    • Ensure efficient mixing: If using a two-phase system, vigorous stirring is essential to maximize the interfacial area where the reaction occurs.

    • Consider a phase-transfer catalyst: Addition of a phase-transfer catalyst can facilitate the reaction between reactants in different phases.[14]

Possible Cause 2: Hydrolysis of the Acyl Chloride

  • Explanation: 3,4-dichlorobenzoyl chloride is highly reactive towards water.[6] If significant hydrolysis occurs, there will be less acyl chloride available to react with the 3-hydroxybenzaldehyde.

  • Troubleshooting Steps:

    • Use anhydrous solvents: If performing the reaction in a single organic phase, ensure your solvent is thoroughly dried.

    • Slow addition of base: When using aqueous base, add it slowly to the reaction mixture to minimize the time the acyl chloride is in direct contact with a large excess of water.

Problem 2: Presence of 3,4-dichlorobenzoic acid in the Final Product
  • Explanation: This impurity arises from the hydrolysis of 3,4-dichlorobenzoyl chloride.[6][7]

  • Troubleshooting & Purification:

    • Aqueous basic wash: During the workup, wash the organic layer with a dilute basic solution, such as 5% sodium bicarbonate or sodium carbonate.[13][15] This will deprotonate the carboxylic acid, forming a water-soluble salt that will be extracted into the aqueous layer.

    • Confirm removal: After the wash, you can acidify the aqueous layer and check for the precipitation of the carboxylic acid to confirm its presence and successful removal.

Problem 3: Presence of Unreacted 3-hydroxybenzaldehyde in the Final Product
  • Explanation: This indicates an incomplete reaction. The phenolic hydroxyl group of 3-hydroxybenzaldehyde is acidic and can be removed with a strong base wash.[1]

  • Troubleshooting & Purification:

    • Aqueous strong base wash: Wash the organic layer with a dilute solution of sodium hydroxide (e.g., 1M NaOH). This will deprotonate the phenol, forming the water-soluble sodium phenoxide, which will move to the aqueous phase.

    • Caution: Be aware that a strong base wash can potentially hydrolyze the desired ester product if contact time is prolonged or the concentration is too high. Perform the wash efficiently and do not let the layers sit for an extended period.

Experimental Protocols

Protocol 1: General Synthesis of this compound
  • In a flask, dissolve 3-hydroxybenzaldehyde (1.0 eq) in a suitable organic solvent such as dichloromethane.

  • Add a base, such as pyridine (1.2 eq) or an aqueous solution of sodium hydroxide.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of 3,4-dichlorobenzoyl chloride (1.1 eq) in the same organic solvent.

  • Allow the reaction to stir and warm to room temperature. Monitor the reaction progress by TLC.[13]

  • Upon completion, proceed to the workup.

Protocol 2: Aqueous Work-up for Impurity Removal
  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1M HCl to remove basic components like pyridine.[15]

    • Saturated sodium bicarbonate solution to remove acidic impurities like 3,4-dichlorobenzoic acid.[15]

    • Brine (saturated NaCl solution) to remove residual water.[16]

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter and concentrate the organic solvent under reduced pressure to obtain the crude product.

Visualization of Reaction and Side Reactions

The following diagram illustrates the main synthetic pathway and the formation of key impurities.

G cluster_reactants Starting Materials cluster_conditions Conditions cluster_impurities Potential Impurities 3_hydroxybenzaldehyde 3-hydroxybenzaldehyde Desired_Product 3-Formylphenyl 3,4-dichlorobenzoate 3_hydroxybenzaldehyde->Desired_Product Reacts with Unreacted_Phenol Unreacted 3-hydroxybenzaldehyde 3_hydroxybenzaldehyde->Unreacted_Phenol If reaction is incomplete 34_dichlorobenzoyl_chloride 3,4-dichlorobenzoyl chloride 34_dichlorobenzoyl_chloride->Desired_Product Reacts with Hydrolyzed_Acid 3,4-dichlorobenzoic acid 34_dichlorobenzoyl_chloride->Hydrolyzed_Acid Hydrolysis Base Base (e.g., Pyridine, NaOH) Base->Desired_Product Catalyzes Solvent Solvent (e.g., DCM) Solvent->Desired_Product Water Water (H₂O) Water->Hydrolyzed_Acid

Caption: Main reaction pathway and formation of key impurities.

Data Summary for Product and Key Impurities

CompoundKey ¹H NMR Signals (δ, ppm)Key IR Peaks (cm⁻¹)
This compound (Product) ~10.0 (s, 1H, -CHO), 7.5-8.5 (m, Ar-H)~1740 (C=O, ester), ~1700 (C=O, aldehyde), ~1200-1300 (C-O, ester)
3-hydroxybenzaldehyde (Starting Material) ~9.9 (s, 1H, -CHO), 6.8-7.5 (m, Ar-H), ~5-6 (br s, 1H, -OH)~3300 (br, O-H), ~1680 (C=O, aldehyde)
3,4-dichlorobenzoic acid (Impurity) ~13.0 (br s, 1H, -COOH), 7.5-8.2 (m, Ar-H)~2500-3300 (br, O-H), ~1700 (C=O, acid)

Note: Exact chemical shifts (δ) and peak positions can vary depending on the solvent and instrument used.

References

  • Vertex AI Search. (2026).
  • Loba Chemie. (2019). 3-HYDROXYBENZALDEHYDE FOR SYNTHESIS MSDS.
  • Sparkl. (n.d.). Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters.
  • CymitQuimica. (n.d.). CAS 3024-72-4: 3,4-Dichlorobenzoyl chloride.
  • PubChem. (n.d.). 3-Hydroxybenzaldehyde.
  • Vertex AI Search. (n.d.). The Synthesis and Industrial Impact of 2,4-Dichlorobenzoyl Chloride.
  • Chem-Impex. (n.d.). 3-Hydroxybenzaldehyde.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
  • BenchChem. (2025). Application Notes and Protocols for 3-Formylphenyl 4-chlorobenzoate and Its Analogs in Medicinal Chemistry.
  • ChemScene. (n.d.).
  • Wikipedia. (n.d.). 3-Hydroxybenzaldehyde.
  • BYJU'S. (2019). Schotten Baumann Reaction.
  • Cambridge University Press. (n.d.). Schotten-Baumann Reaction.
  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples.
  • Wikipedia. (n.d.). Schotten–Baumann reaction.
  • ResearchGate. (2025).
  • BenchChem. (2025). 3,4,5-Trihydroxybenzoyl chloride in the synthesis of bioactive esters.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Organic Syntheses. (n.d.).
  • ChemicalBook. (2025). 3,4-Dichlorobenzoyl chloride.
  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions.
  • ResearchGate. (2017). Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol?.
  • Chemistry LibreTexts. (2023). Other Reactions of Phenol.
  • Google Patents. (n.d.). CN101037385A - Method for synthesizing 2,4-Dichlorobenzoyl chloride.
  • ChemicalBook. (2014). 3,4-Dichlorobenzoic acid synthesis.
  • Chemguide. (n.d.).
  • Organic Syntheses. (n.d.).
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 3,4-Dichlorobenzoyl Chloride.
  • Organic Chemistry Portal. (n.d.).
  • PubChem. (n.d.). 3-Chloro-4-hydroxybenzaldehyde.
  • PrepChem.com. (n.d.).
  • Justia Patents. (2002). Method for purifying acid chlorides.
  • PubMed. (2023). Quantification of the Conjugated Forms of Dichlorobisphenol A (3,3'-Cl2BPA)
  • OSTI.gov. (2023).
  • ResearchGate. (n.d.).

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Technical Support Center: Solvent Selection for Recrystallizing 3-Formylphenyl 3,4-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Formylphenyl 3,4-dichlorobenzoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical advice on selecting the optimal solvent system for recrystallization. We will explore the underlying chemical principles, provide step-by-step protocols, and offer robust troubleshooting solutions to common challenges encountered during the purification of this molecule.

Understanding the Molecule: this compound

Before selecting a solvent, it is crucial to analyze the structure and resulting physicochemical properties of the target compound.

Structure:

This molecule is an aromatic ester with several key functional groups that dictate its solubility:

  • Ester Linkage (-COO-): A polar group capable of acting as a hydrogen bond acceptor.

  • Formyl Group (-CHO): An aldehyde group, which is also polar and can accept hydrogen bonds.[1][2][3]

  • Two Phenyl Rings: Large, nonpolar aromatic systems.

  • Two Chloro Substituents (-Cl): These increase the molecular weight and contribute to weak dipole-dipole interactions.

The combination of polar functional groups and large nonpolar ring structures suggests that the molecule will have intermediate polarity. It is unlikely to be soluble in highly nonpolar solvents like hexanes or highly polar solvents like water.[4]

PropertyValue / PredictionSource / Rationale
Molecular Formula C₁₄H₈Cl₂O₃
Molecular Weight 295.12 g/mol
Calculated logP ~3.37ChemScene[5]
Polar Surface Area 43.37 ŲChemScene[5]
Hydrogen Bond Donors 0ChemScene[5]
Hydrogen Bond Acceptors 3ChemScene[5]
Melting Point (m.p.) Not reported in literatureA critical parameter to determine experimentally. The choice of solvent should ideally have a boiling point lower than the compound's melting point to prevent "oiling out".[6][7]

Part 1: Frequently Asked Questions (FAQs) on Solvent Selection

This section addresses common questions and provides strategic guidance for choosing an effective recrystallization solvent.

Q1: What is the guiding principle for selecting a recrystallization solvent?

Answer: The fundamental principle is "like dissolves like," but with a critical temperature-dependent caveat.[4] An ideal recrystallization solvent should:

  • Dissolve the compound sparingly or not at all at room temperature.

  • Dissolve the compound completely at or near the solvent's boiling point.

  • Allow the compound to crystallize readily upon cooling.

  • Keep impurities dissolved at both hot and cold temperatures, or fail to dissolve them at all.

  • Be chemically inert so it does not react with the compound.[8]

  • Have a boiling point below the melting point of the compound to prevent the compound from melting in the hot solvent and separating as an oil ("oiling out").[7]

Q2: Where should I start? Which solvents should I test first for this specific molecule?

Answer: Based on the intermediate polarity of this compound, you should start by screening single solvents of moderate polarity. A rule of thumb is that solvents with functional groups similar to the solute are often good candidates.[9]

Recommended Starting Solvents:

  • Alcohols: Isopropanol, Ethanol, Methanol

  • Esters: Ethyl acetate

  • Ketones: Acetone

  • Aromatic Hydrocarbons: Toluene

  • Chlorinated Solvents: Dichloromethane (DCM) - Use with caution, often better as part of a solvent pair.

Q3: None of the single solvents I tested are ideal. What is my next step?

Answer: If no single solvent meets the criteria, the next logical step is to use a two-solvent system , also known as a solvent/anti-solvent pair. This method is highly effective for many organic compounds.

The process involves:

  • Dissolving the compound in a minimal amount of a "good" solvent (one in which it is highly soluble at all temperatures).

  • Heating the solution to near the boiling point of the "good" solvent.

  • Slowly adding a "poor" solvent (the anti-solvent, in which the compound is insoluble) dropwise until the solution becomes faintly cloudy (the saturation point).

  • Adding a few more drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

  • Allowing the mixture to cool slowly to induce crystallization.

For this compound, promising solvent pairs could include:

  • Dichloromethane / Hexane: (Good / Poor)

  • Ethyl Acetate / Heptane: (Good / Poor)

  • Acetone / Water: (Good / Poor) - Use caution as water can sometimes promote oiling out.

  • Toluene / Hexane: (Good / Poor)

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the recrystallization process.

Issue 1: My compound "oiled out" instead of forming crystals.

Q: I see liquid droplets forming in my flask upon cooling. What happened and how do I fix it?

A: This phenomenon is called "oiling out" and occurs when the solute separates from the solution as a liquid rather than a solid crystal lattice. [7] This is undesirable because the oil can trap impurities, defeating the purpose of recrystallization.[6][10]

Probable Causes & Solutions:

  • Cause 1: The boiling point of the solvent is higher than the melting point of your compound. The compound melts in the hot solvent before it has a chance to crystallize.

    • Solution: Re-dissolve the oil by heating and add a small amount of a miscible co-solvent to lower the boiling point of the system. Alternatively, start over with a different solvent that has a lower boiling point.

  • Cause 2: The solution is supersaturated and cooled too rapidly. The high concentration of the solute causes it to crash out of solution above its melting point.

    • Solution: Re-heat the solution to re-dissolve the oil. Add a small amount (10-20%) more solvent to reduce the concentration. Allow the flask to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath can promote slow cooling.[7][10]

  • Cause 3: High concentration of impurities. Significant impurities can depress the melting point of your compound, making it more prone to oiling out.[10]

    • Solution: If the crude material is very impure, consider a preliminary purification step like a quick filtration through a silica plug or treatment with activated charcoal to remove colored impurities before attempting recrystallization.[6]

Issue 2: No crystals are forming, even after the solution has cooled.

Q: My solution is clear and at room temperature (or in an ice bath), but nothing is precipitating. What should I do?

A: This typically indicates that the solution is not sufficiently saturated at the lower temperature.

Probable Causes & Solutions:

  • Cause 1: Too much solvent was used. This is the most common reason for crystallization failure.[7]

    • Solution: Gently heat the solution and boil off a portion of the solvent to increase the concentration. Allow it to cool again. Repeat until you see crystal formation upon cooling.[6]

  • Cause 2: The solution is supersaturated and requires nucleation to begin crystallization.

    • Solution 1 (Scratching): Vigorously scratch the inside of the flask at the surface of the solution with a glass rod.[7][11] The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the cooled solution. This "seed crystal" provides a template for other molecules to deposit onto, initiating crystallization.[7][11]

  • Cause 3: Insufficient cooling.

    • Solution: If crystals do not form at room temperature, place the flask in an ice-water bath to further decrease the compound's solubility.

Issue 3: My final yield of crystals is very low.

Q: I got beautiful crystals, but the recovery was only 30%. How can I improve this?

A: Low yield can result from several factors related to solvent choice and technique.

Probable Causes & Solutions:

  • Cause 1: The compound has significant solubility in the cold solvent.

    • Solution: Ensure you are cooling the solution sufficiently in an ice bath before filtration. When washing the collected crystals, use only a minimal amount of ice-cold solvent to rinse away impurities without dissolving the product.

  • Cause 2: Too much solvent was used initially. While some excess is needed to keep impurities in solution, a large excess will also keep a significant amount of your product dissolved.

    • Solution: In subsequent attempts, be more meticulous about adding the minimum amount of hot solvent required to fully dissolve the compound.

  • Cause 3: Premature crystallization during hot filtration. If you performed a hot filtration to remove insoluble impurities, your product may have crystallized on the filter paper or in the funnel.

    • Solution: Use an excess of solvent (10-20%) during this step to ensure the product stays in solution. After filtration, boil off the excess solvent before the final cooling and crystallization step.[12] You can also pre-heat the funnel and receiving flask to prevent cooling.

Part 3: Experimental Protocols & Visual Workflows

Protocol 1: Single-Solvent Screening
  • Place approximately 20-30 mg of crude this compound into a small test tube.

  • Add the chosen solvent dropwise at room temperature, swirling after each drop, up to about 0.5 mL. Note the solubility.

  • If the compound does not dissolve at room temperature, gently heat the test tube in a sand bath or water bath to the boiling point of the solvent.

  • Observe the solubility. If it dissolves completely, remove the test tube from the heat and allow it to cool to room temperature.

  • Place the test tube in an ice bath for 10-15 minutes.

  • Record your observations. An ideal solvent will show low solubility at room temperature, high solubility when hot, and significant crystal formation upon cooling.

Protocol 2: Step-by-Step Single-Solvent Recrystallization
  • Place the crude solid in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).

  • Add a boiling chip or a magnetic stir bar.

  • Add the chosen solvent in small portions while heating the flask with stirring on a hot plate. Continue adding the minimum amount of hot solvent until the solid just dissolves.[12]

  • If the solution is colored, remove it from the heat, allow it to cool slightly, add a spatula-tip of activated charcoal, and then reheat to boiling for a few minutes.

  • If you used charcoal or have insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[11]

  • Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Allow the crystals to dry completely under vacuum on the funnel before transferring them to a watch glass for final drying.

Visual Workflow: Solvent Selection Logic

This diagram outlines the decision-making process for selecting an appropriate solvent system.

SolventSelection start Start: Place ~20mg crude in test tube add_solvent Add 0.5 mL solvent at Room Temp start->add_solvent check_sol_rt Is it fully dissolved? add_solvent->check_sol_rt heat_solvent Heat to Boiling check_sol_rt->heat_solvent No bad_solvent_rt Result: POOR SOLVENT (Too soluble when cold) check_sol_rt->bad_solvent_rt Yes check_sol_hot Is it fully dissolved now? heat_solvent->check_sol_hot cool_solution Cool to RT, then ice bath check_sol_hot->cool_solution Yes bad_solvent_hot Result: POOR SOLVENT (Insoluble even when hot) check_sol_hot->bad_solvent_hot No check_crystals Do abundant crystals form? cool_solution->check_crystals bad_solvent_yield Result: POOR SOLVENT (Low recovery) check_crystals->bad_solvent_yield No good_solvent Result: IDEAL SOLVENT Use for single-solvent recrystallization check_crystals->good_solvent Yes consider_pair Consider for use as 'Good' solvent in a solvent pair bad_solvent_rt->consider_pair

Caption: Decision tree for single-solvent screening.

Visual Workflow: Troubleshooting "Oiling Out"

This diagram provides a logical path to diagnose and solve the problem of a compound oiling out.

OilingOutTroubleshooting start Problem: Compound has 'Oiled Out' reheat 1. Re-heat solution to re-dissolve the oil start->reheat question1 Is the solvent B.P. likely > Compound M.P.? reheat->question1 solution1 Action: Choose a new solvent with a lower boiling point. question1->solution1 Yes question2 Was cooling too rapid or solution too concentrated? question1->question2 No / Unsure solution2 Action: Add 10-20% more solvent. Cool SLOWLY (insulate flask). question2->solution2 Yes question3 Is the crude material heavily impure? question2->question3 No solution3 Action: Consider pre-purification (e.g., charcoal treatment) before recrystallization attempt. question3->solution3 Likely

Caption: Troubleshooting workflow for oiling out.

References
  • Troubleshooting Recrystallization. (2022). Chemistry LibreTexts. [Link]

  • Recrystallization (help meeeeee). (2013). Reddit r/chemistry. [Link]

  • Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. [Link]

  • Recrystallization Guide. (n.d.). University of Colorado Boulder, Department of Chemistry. [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube. [Link]

  • Physical properties of aldehydes and ketones. (n.d.). Doc Brown's Chemistry. [Link]

  • Physical Properties of Aldehydes and Ketones. (2021). Open Library Publishing Platform. [Link]

  • Aldehydes, Ketones and Carboxylic Acids. (n.d.). NCERT. [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. (1979). Journal of Chemical Education. [Link]

  • Physical Properties of Aldehydes and Ketones. (2021). Chemistry LibreTexts. [Link]

  • Solvent Selection and Recrystallization Guide. (n.d.). Scribd. [Link]

  • Physical Properties of Ketones and Aldehydes. (n.d.). OpenOChem Learn. [Link]

  • Recrystallization. (2023). Chemistry LibreTexts. [Link]

  • Recrystallization Technique for Organic Chemistry. (2020). YouTube. [Link]

  • 3-(4-Formylphenyl)benzoic acid. (n.d.). PubChem. [Link]

  • 3,4-Dichlorobenzoate. (n.d.). PubChem. [Link]

  • Recrystallization and Melting Point Analysis. (2022). YouTube. [Link]

  • Formyl 3,4-dichlorobenzoate. (n.d.). PubChem. [Link]

  • 3,5-Dichloro-4-formylbenzoic acid. (n.d.). PubChem. [Link]

  • methyl 3,4-dichlorobenzoate. (n.d.). Stenutz. [Link]

  • 3,4-Dichlorobenzoic acid. (n.d.). PubChem. [Link]

Sources

Validation & Comparative

Technical Comparison: Reactivity Profiles of Isomeric Formylphenyl Benzoates

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of 3-Formylphenyl benzoate and 4-Formylphenyl benzoate , focusing on their differential reactivity profiles. This analysis is designed for researchers optimizing cross-linking reagents, prodrug linkers, or intermediate synthesis.

Executive Summary: The Stability-Reactivity Trade-Off

In the application of formylphenyl benzoates, the position of the formyl group (meta vs. para) dictates a fundamental trade-off between ester stability and aldehyde electrophilicity .

  • 4-Formylphenyl Benzoate (Para): Exhibits high ester lability (fast hydrolysis) but reduced aldehyde reactivity . It is the preferred isomer when rapid release of the phenolic payload (4-hydroxybenzaldehyde) is the primary objective.

  • 3-Formylphenyl Benzoate (Meta): Exhibits enhanced ester stability (slower hydrolysis) but higher aldehyde reactivity . It is the superior choice for bioconjugation or ligation reactions where the aldehyde must react with an amine (e.g., Schiff base formation) without premature degradation of the ester linkage.

Feature3-Formylphenyl Benzoate (Meta)4-Formylphenyl Benzoate (Para)
Ester Hydrolysis Rate Slow (Stable)Fast (Labile)
Aldehyde Electrophilicity High (Fast conjugation)Moderate (Resonance stabilized)
Leaving Group pKa ~8.98 (Poorer leaving group)~7.61 (Excellent leaving group)
Hammett Influence Inductive (-I) dominantResonance (+R) & Inductive (-I)

Mechanistic Foundation

The reactivity difference is governed by the electronic communication between the benzoyloxy ester group and the formyl group across the phenyl ring. This can be quantified using Hammett substituent constants (


) and pKa values.
A. Ester Hydrolysis (Nucleophilic Acyl Substitution)

The rate-determining step in alkaline hydrolysis is the expulsion of the phenoxide leaving group. The reaction rate correlates with the acidity of the conjugate acid (the phenol).

  • 4-Isomer: The formyl group at the para position is a strong electron-withdrawing group (EWG) via both induction (-I) and resonance (-R). This stabilizes the negative charge on the phenoxide oxygen, lowering the pKa of 4-hydroxybenzaldehyde to 7.61 . A more stable anion is a better leaving group, leading to rapid hydrolysis.

  • 3-Isomer: The formyl group at the meta position exerts electron withdrawal primarily through induction (-I). The resonance effect cannot directly stabilize the phenoxide anion. Consequently, 3-hydroxybenzaldehyde is less acidic (pKa 8.98 ), making the 3-formylphenoxide a poorer leaving group and the ester significantly more stable.

B. Aldehyde Reactivity (Nucleophilic Addition)

The reactivity of the aldehyde toward nucleophiles (e.g., amines in reductive amination) depends on the electrophilicity of the carbonyl carbon. Here, the benzoyloxy group (-OCOPh) acts as the substituent.

  • Hammett Constants for -OCOPh:

    • 
       (Strongly Electron Withdrawing)
      
    • 
       (Weakly Electron Withdrawing)
      
  • Analysis: In the 3-isomer , the strong electron-withdrawing nature (

    
    ) of the ester group intensifies the positive charge on the aldehyde carbon, accelerating nucleophilic attack. In the 4-isomer , the oxygen atom of the ester can donate electron density into the ring via resonance (+R), which opposes the inductive withdrawal. This "push-pull" resonance stabilization lowers the ground-state energy of the aldehyde, making it less electrophilic.
    
C. Visualizing the Electronic Pathways

Reactivity cluster_0 4-Formylphenyl Benzoate (Para) cluster_1 3-Formylphenyl Benzoate (Meta) Para_Struct Structure: Para-Substituted Resonance Resonance (+R) Stabilizes Aldehyde (Lowers Reactivity) Para_Struct->Resonance O Lone Pair Donation LG_Para Leaving Group pKa ~7.6 (Fast Hydrolysis) Para_Struct->LG_Para -R/-I Effect on Phenol Meta_Struct Structure: Meta-Substituted Induction Induction (-I) Only Activates Aldehyde (High Reactivity) Meta_Struct->Induction No Resonance Opposing -I LG_Meta Leaving Group pKa ~9.0 (Slow Hydrolysis) Meta_Struct->LG_Meta Weaker Acid

Figure 1: Mechanistic flow illustrating how substitution patterns dictate the opposing reactivity trends of the two isomers.

Experimental Protocols

To validate these properties in your specific system, use the following self-validating protocols.

Protocol A: Comparative Hydrolysis Kinetics

Objective: Determine the half-life (


) of the ester linkage under physiological-like conditions.
  • Preparation:

    • Prepare a 10 mM stock solution of each isomer in Acetonitrile (MeCN).

    • Prepare a buffer solution: Phosphate Buffered Saline (PBS), pH 7.4.

  • Reaction Initiation:

    • Add 50 µL of stock solution to 950 µL of PBS in a quartz cuvette (Final conc: 0.5 mM).

    • Mix immediately by inversion.

  • Monitoring (UV-Vis Spectroscopy):

    • Self-Validating Step: Monitor the appearance of the phenoxide anion.

    • 4-Isomer: Track absorbance at 330 nm (characteristic of 4-formylphenoxide).

    • 3-Isomer: Track absorbance at 310-320 nm (characteristic of 3-formylphenoxide).

    • Note: You must run a blank of the pure aldehyde in buffer to determine the exact

      
       and extinction coefficient (
      
      
      
      ) for the leaving group.
  • Data Analysis:

    • Plot

      
       vs. time.
      
    • The slope

      
       will be significantly steeper (larger magnitude) for the 4-isomer.
      
Protocol B: Relative Aldehyde Reactivity (Schiff Base Formation)

Objective: Assess the electrophilicity of the formyl group toward a model amine (e.g., n-butylamine).

  • Setup:

    • Dissolve 0.1 mmol of the ester in 2 mL of anhydrous Methanol.

    • Add 0.1 mmol of n-butylamine.

    • Add activated 4Å molecular sieves to scavenge water (driving equilibrium).

  • Monitoring (HPLC/NMR):

    • Sample the reaction at t = 5, 15, 30, and 60 minutes.

    • Self-Validating Step: Monitor the disappearance of the aldehyde proton signal (

      
       ppm) and the appearance of the imine proton (
      
      
      
      ppm) via
      
      
      H-NMR.
  • Expected Outcome:

    • The 3-isomer should reach equilibrium/completion faster due to the higher

      
       electron-withdrawing character of the meta-benzoyloxy group.
      

Synthesis & Handling Guide

When synthesizing these compounds, the reactivity difference dictates the conditions.

Step3-Formylphenyl Benzoate4-Formylphenyl Benzoate
Precursor 3-Hydroxybenzaldehyde4-Hydroxybenzaldehyde
Coupling Reagent Benzoyl Chloride / Et

N
Benzoyl Chloride / Et

N
Reaction Time Standard (1-2 hours)Fast (30-60 mins)
Workup Precaution Standard aqueous washAvoid strong base (pH > 8) during wash; risk of hydrolysis.
Storage Stable at 4°CStore at -20°C; Desiccate. Moisture sensitive.

Synthesis Protocol (General):

  • Dissolve 1.0 eq of hydroxybenzaldehyde in DCM.

  • Add 1.2 eq of Triethylamine (Et

    
    N).
    
  • Cool to 0°C.

  • Dropwise add 1.1 eq of Benzoyl Chloride.

  • Critical: For the 4-isomer, quench immediately upon TLC completion using dilute citric acid (pH 4-5) rather than saturated bicarbonate to prevent ester cleavage during workup.

References

  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

  • Bouchoux, G., & Berruyer-Penaud, F. (2005). Gas phase basicity of benzaldehyde and its derivatives. Journal of Physical Chemistry A. (Provides fundamental data on formyl group electronics). Link

  • PubChem. (2024). 4-Formylphenyl benzoate Compound Summary. National Library of Medicine. Link

  • PubChem. (2024). 3-Hydroxybenzaldehyde (Precursor pKa Data). National Library of Medicine. Link

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Formylphenyl 3,4-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 3-Formylphenyl 3,4-dichlorobenzoate. Designed for researchers, scientists, and professionals in drug development, this document offers a predictive comparison with its structural isomers, supported by established fragmentation principles. We will explore the causal mechanisms behind key fragmentation pathways, present a detailed experimental protocol for analysis, and compare mass spectrometry with alternative analytical techniques for comprehensive structural elucidation.

Introduction: The Analytical Challenge

This compound is an aromatic ester of significant interest in synthetic chemistry, potentially serving as a key intermediate or appearing as an impurity in manufacturing processes. Its structure combines three key features that dictate its behavior in a mass spectrometer: an ester linkage, a dichlorinated aromatic ring, and a formyl-substituted phenyl group. Accurate structural verification is paramount, and mass spectrometry provides a highly sensitive and specific method for this purpose.

Aromatic esters are known to produce prominent molecular ion peaks due to the stability of the aromatic system.[1][2] The primary fragmentation pathways are typically initiated by cleavage at the ester group, which is the most labile part of the molecule.[1][3] This guide will dissect the predicted fragmentation cascade of the title compound and demonstrate how mass spectrometry can effectively differentiate it from its positional isomers, a common challenge in chemical analysis.

Predicted EI Fragmentation of this compound

Under electron ionization (70 eV), the molecule will first lose an electron to form a molecular ion (M⁺•). The molecular weight of C₁₄H₈Cl₂O₃ is 309.99 g/mol . Therefore, the molecular ion peak, which will be prominent, should appear as a characteristic isotopic cluster for two chlorine atoms at m/z 310 (for ³⁵Cl₂) and 312 (for ³⁵Cl³⁷Cl).

The most favorable fragmentation pathway for aromatic esters involves the alpha cleavage of the bond between the carbonyl carbon and the phenoxy oxygen.[1] This cleavage is driven by the formation of a highly resonance-stabilized acylium ion.

Primary Fragmentation Pathways:

  • Formation of the 3,4-Dichlorobenzoyl Cation: The most significant fragmentation is the cleavage of the ester's C-O bond, leading to the formation of the 3,4-dichlorobenzoyl cation. This fragment is expected to be the base peak in the spectrum due to its stability.

  • Further Fragmentation of the Acylium Ion: The 3,4-dichlorobenzoyl cation can subsequently lose a molecule of carbon monoxide (CO) to form the 3,4-dichlorophenyl cation.

  • Fragmentation of the Formylphenyl Moiety: While less favored, fragmentation can also be initiated on the 3-formylphenoxyl radical or cation, potentially involving the loss of the formyl group (-CHO).

The predicted fragmentation cascade is visualized below.

G M C₁₄H₈Cl₂O₃⁺• (m/z 310/312/314) Molecular Ion F1 C₇H₃Cl₂O⁺ (m/z 173/175/177) 3,4-Dichlorobenzoyl Cation (Base Peak) M->F1 - •OC₆H₄CHO F3 C₇H₅O₂• (m/z 121) 3-Formylphenoxyl Radical (Neutral Loss) M->F3 F2 C₆H₃Cl₂⁺ (m/z 145/147/149) 3,4-Dichlorophenyl Cation F1->F2 - CO

Caption: Predicted EI fragmentation pathway of this compound.

Table 1: Predicted Key Fragments for this compound

m/z (³⁵Cl₂)Proposed Ion StructureFormulaNotes
310[M]⁺•C₁₄H₈Cl₂O₃⁺•Molecular Ion
173[Cl₂C₆H₃CO]⁺C₇H₃Cl₂O⁺Base Peak, 3,4-Dichlorobenzoyl cation. Highly stable.[4]
145[Cl₂C₆H₃]⁺C₆H₃Cl₂⁺Loss of CO from m/z 173.
121[HOC₆H₄CHO]⁺•C₇H₆O₂⁺•Less likely, but possible fragment from the phenol moiety.
111[C₆H₄Cl]⁺C₆H₄Cl⁺Loss of Cl from dichlorophenyl cation.

Comparative Analysis: Differentiating Isomers

A crucial application of mass spectrometry is the differentiation of structural isomers. The fragmentation pattern of this compound can be compared with its 2-formyl (ortho) and 4-formyl (para) isomers. While all three isomers will produce the same primary acylium ion at m/z 173, the ortho isomer is predicted to exhibit a unique fragmentation pathway due to the "ortho effect."[5][6]

The ortho effect describes the interaction between adjacent functional groups, which can lead to characteristic fragmentation pathways, such as the loss of a neutral molecule through a cyclic rearrangement.[5] For 2-formylphenyl 3,4-dichlorobenzoate, the proximity of the formyl and ester groups can facilitate the loss of a neutral water molecule (H₂O) from the molecular ion, a pathway not available to the meta and para isomers.

G cluster_ortho Ortho Isomer Fragmentation cluster_meta_para Meta / Para Isomer Fragmentation M_ortho 2-Formyl Isomer M⁺• (m/z 310) F_ortho [M - H₂O]⁺• (m/z 292) Diagnostic Ion M_ortho->F_ortho - H₂O (Ortho Effect) M_meta 3- or 4-Formyl Isomer M⁺• (m/z 310) No_Path No H₂O Loss

Caption: The ortho effect leads to a unique water loss fragment for the 2-formyl isomer.

Table 2: Comparative Fragmentation of Formylphenyl 3,4-dichlorobenzoate Isomers

Isomer PositionShared Key Fragments (m/z)Unique Diagnostic Fragment (m/z)Rationale
2- (ortho) 173, 145292 [M-18]⁺• Proximity of formyl and ester groups allows for intramolecular rearrangement and loss of H₂O.[5]
3- (meta) 173, 145None predictedFunctional groups are too distant for direct interaction.
4- (para) 173, 145None predictedFunctional groups are too distant for direct interaction.

This comparison clearly demonstrates the power of EI-MS to distinguish the ortho isomer from the meta and para isomers based on the presence or absence of a diagnostic peak at m/z 292.

Experimental Protocol: GC-MS Analysis

To obtain a high-quality mass spectrum for this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended technique, as it provides excellent separation for semi-volatile organic compounds prior to mass analysis.[7][8]

Objective: To acquire the electron ionization mass spectrum of this compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

  • GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating aromatic compounds.[7]

Methodology:

  • Sample Preparation:

    • Accurately weigh ~1 mg of the sample.

    • Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).[9]

    • If necessary, perform a serial dilution to achieve a final concentration of approximately 10-100 µg/mL.

  • GC Conditions:

    • Injector Temperature: 280 °C

    • Injection Mode: Split (e.g., 50:1 ratio) to prevent column overloading.

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[8]

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 300 °C.

      • Final hold: Hold at 300 °C for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Mass Range: Scan from m/z 40 to 450.

    • Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the analyte.

    • Extract the mass spectrum from the apex of the peak.

    • Analyze the spectrum for the molecular ion cluster and key fragment ions as predicted in Tables 1 and 2. Compare the acquired spectrum with library data if available.

This self-validating protocol ensures robust separation and sensitive detection, allowing for clear interpretation of the resulting mass spectrum.

Comparison with Alternative Analytical Methodologies

While MS is a powerful tool for structural elucidation, a comprehensive analysis often involves complementary techniques.

Table 3: Comparison of Analytical Techniques

TechniqueAdvantages for this CompoundDisadvantages
GC-MS - High sensitivity (µg/mL to pg/mL).- Provides molecular weight and structural fragmentation data.- Excellent for isomer differentiation (ortho effect).- Destructive technique.- Requires compound to be volatile and thermally stable.
NMR Spectroscopy (¹H, ¹³C) - Non-destructive.- Provides definitive information on the carbon-hydrogen framework and connectivity.- Can unambiguously distinguish all three isomers based on spin-spin coupling patterns and chemical shifts in the aromatic region.- Lower sensitivity than MS (mg scale typically required).- More complex data interpretation for second-order spectra.
Infrared (IR) Spectroscopy - Non-destructive.- Quickly confirms the presence of key functional groups (C=O stretch for ester at ~1735 cm⁻¹, C=O stretch for aldehyde at ~1700 cm⁻¹, C-Cl stretches).- Provides limited information on the overall molecular structure.- May be difficult to distinguish isomers based on IR alone.

Conclusion

The mass spectrometry fragmentation of this compound is dominated by the formation of the stable 3,4-dichlorobenzoyl cation at m/z 173. This guide has detailed the primary fragmentation pathways and demonstrated the diagnostic utility of the "ortho effect" in distinguishing the 2-formyl isomer from the 3- and 4-formyl isomers via a unique loss of water. The provided GC-MS protocol offers a robust framework for experimental validation. By integrating mass spectrometry with other analytical techniques, researchers can achieve unambiguous structural elucidation, a critical step in any chemical research and development pipeline.

References

  • Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. Retrieved from [Link]

  • All About Mass Spectrometry. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved from [Link]

  • PubMed. (1998). Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][1][10]benzodiazepin-1(2H)-ones. Retrieved from [Link]

  • Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass Spectrometry, 13(2), 83–94. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PubMed. (2016). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Retrieved from [Link]

  • ResearchGate. (2015). Analysis by gas chromatography/mass spectrometry of fatty acids and esters in alcoholic beverages and tobaccos. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Fragrant Components in Aroma Oils Using GC/MS Off-Flavor Analyzer. Retrieved from [Link]

  • PubMed Central. (2015). Gas chromatography-mass spectrometry analysis of different organic crude extracts from the local medicinal plant of Thymus vulgaris L. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). Ortho-effect in substituted aromatic acids and bases. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • Slideshare. (n.d.). Fragmentation Pattern of Mass Spectrometry. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzoic acid, phenyl ester. Retrieved from [Link]

  • Semantic Scholar. (2011). Influence of ortho substituents on 17O NMR chemical shifts in phenyl esters of substituted benzoic acids. Retrieved from [Link]

  • Whitman College. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • PubMed. (2016). Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples. Retrieved from [Link]

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A Comparative Guide to the Biological Activity of Dichlorobenzoate Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The dichlorobenzoate scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. The substitution pattern of the two chlorine atoms on the benzoic acid core, along with the nature of other appended functional groups, profoundly influences the pharmacological profile of these compounds. This guide provides a comparative analysis of the biological activities of various dichlorobenzoate derivatives, supported by experimental data, to aid researchers and scientists in the field of drug discovery and development. We will delve into their antimicrobial, cytotoxic, and enzyme-inhibiting properties, elucidating the critical structure-activity relationships that govern their potency and selectivity.

Antimicrobial Activity: A Tale of Isomers and Substituents

Dichlorobenzoate derivatives have demonstrated significant potential as antimicrobial agents against a range of pathogenic bacteria and fungi. The antimicrobial efficacy is intricately linked to the specific arrangement of the chlorine atoms on the phenyl ring and the nature of the substituents.

A study on dibutyltin(IV) dichlorobenzoate derivatives revealed that the position of the chlorine atoms is a critical determinant of antibacterial activity against Staphylococcus aureus and Escherichia coli. The meta-substituted derivative, dibutyltin(IV) di-m-chlorobenzoate, was found to be the most effective, exhibiting the largest inhibition zone at a concentration of 100 ppm.[1] Further investigation through dilution tests established its superior potency with a Minimum Inhibitory Concentration (MIC) of 40 ppm.[1] In comparison, the ortho- and para-substituted analogs showed higher MIC values of 100 ppm and 60 ppm (against S. aureus only), respectively, indicating a clear structure-activity relationship based on the chlorine substitution pattern.[1]

The derivatization of the carboxylic acid group also plays a crucial role. For instance, novel benzohydrazide derivatives of 2,4-dichlorobenzoic acid have been synthesized and screened for their antibacterial activity.[2] Similarly, other studies have explored 2-chlorobenzoic acid derivatives, highlighting that Schiff's bases of 2-chlorobenzoic acid were more potent antimicrobial agents than their corresponding esters.[3] This suggests that the introduction of specific pharmacophores can significantly enhance the antimicrobial properties of the dichlorobenzoate core.

Comparative Antimicrobial Activity of Dichlorobenzoate Derivatives
Compound/DerivativeTarget Organism(s)Activity Metric (MIC)Reference
Dibutyltin(IV) di-o-dichlorobenzoateS. aureus, E. coli100 ppm[1]
Dibutyltin(IV) di-m-dichlorobenzoateS. aureus, E. coli40 ppm[1]
Dibutyltin(IV) di-p-dichlorobenzoateS. aureus60 ppm[1]
2-chloro-5-nitrobenzoic acid derivative 1S. aureus ATCCInhibition zone up to 27 mm[4]
2-chloro-5-nitrobenzoic acid derivative 1E. coliInhibition zone up to 17 mm[4]
2-chloro-5-nitrobenzoic acid derivative 2MRSA clinical isolateInhibition zone of 16-14 mm[4]

Cytotoxicity and Anticancer Potential

The dichlorophenyl moiety is a common feature in a variety of compounds with cytotoxic and anticancer properties. The metabolic activation of some of these derivatives can lead to enhanced toxicity in cancer cells, a phenomenon that can be exploited for therapeutic benefit.

A notable example is 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT), which has been shown to induce cytotoxicity in human hepatoma HepG2 cells.[5] Crucially, its toxicity is significantly increased in HepG2 cells that are stably transfected with the cytochrome P450 3A4 (CYP3A4) isozyme.[5][6] This suggests that CYP3A4-mediated metabolism plays a key role in the bioactivation of DCPT to a more potent cytotoxic species.[5] The LC50 value for DCPT in wild-type HepG2 cells was 233.0 ± 19.7 µM, whereas in CYP3A4-transfected cells, it dropped to 160.2 ± 5.9 µM.[5][6] This difference underscores the importance of considering metabolic pathways when evaluating the therapeutic potential and toxicity profile of dichlorophenyl-containing compounds.

Furthermore, dichlorophenylacrylonitriles have been identified as ligands for the aryl hydrocarbon receptor (AhR) and exhibit selective cytotoxicity against breast cancer cell lines.[7] For instance, the compound (Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide demonstrated potent growth inhibitory activity with GI50 values in the nanomolar range against several drug-resistant breast carcinoma cell lines.[7]

Comparative Cytotoxicity of Dichlorophenyl Derivatives
CompoundCell LineActivity Metric (LC50/GI50)Reference
3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT)HepG2 (Wild Type)233.0 ± 19.7 µM[5][6]
3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT)HepG2 (CYP3A4 Transfected)160.2 ± 5.9 µM[5][6]
(Z)-3-(4-aminophenyl)-2-(3,4-dichlorophenyl)acrylonitrileMCF-70.030 ± 0.014 µM[7]
(Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamideMCF-70.034 ± 0.01 µM[7]
Proposed Metabolic Activation Pathway of DCPT

G DCPT 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) Metabolite Reactive Metabolite(s) DCPT->Metabolite CYP3A4-mediated Oxidation Cytotoxicity Enhanced Cytotoxicity Metabolite->Cytotoxicity Induces

Caption: Proposed metabolic activation of DCPT by CYP3A4 leading to enhanced cytotoxicity.

Enzyme Inhibition: Targeting Key Signaling Pathways

Dichlorobenzoate derivatives have also emerged as potent inhibitors of various enzymes, making them attractive candidates for the development of targeted therapies. A prominent example is their activity against BRAF kinase, a key player in the MAPK/RAS signaling pathway that is frequently mutated in various cancers.[8]

A series of 1-substituted-5,6-dichloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazoles were designed and synthesized as dual inhibitors of both wild-type BRAF (BRAFWT) and the V600E mutant (BRAFV600E).[8] The design strategy aimed to effectively occupy the ATP binding pocket of the kinase. One of the most potent compounds from this series demonstrated IC50 values of 1.72 µM and 2.76 µM against BRAFWT and BRAFV600E, respectively.[8] This highlights the potential of dichlorinated scaffolds in designing specific kinase inhibitors.

General Mechanism of Enzyme Inhibition

G cluster_0 Normal Enzymatic Reaction cluster_1 Competitive Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S S Substrate (S) ES->E - S P Product (P) ES->P k_cat E_comp Enzyme (E) EI_comp Enzyme-Inhibitor Complex (EI) E_comp->EI_comp + I I_comp Inhibitor (I) EI_comp->E_comp - I

Caption: Simplified diagram illustrating a normal enzymatic reaction and competitive inhibition.

Structure-Activity Relationship (SAR) Insights

The biological activity of dichlorobenzoate derivatives is governed by a complex interplay of steric, electronic, and lipophilic properties, which are in turn dictated by the substitution pattern on the aromatic ring.

  • Position of Chlorine Atoms: As seen in the antimicrobial studies, the relative positions of the two chlorine atoms significantly impact activity. The meta-position appears to be favorable for the antibacterial activity of dibutyltin(IV) dichlorobenzoates.[1]

  • Nature of Substituents: The introduction of different functional groups, such as hydrazides, Schiff bases, or more complex heterocyclic systems, can dramatically alter the biological profile. For instance, Schiff's bases of 2-chlorobenzoic acid showed enhanced antimicrobial potency compared to their ester counterparts.[3]

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the chlorine atoms and other substituents, is crucial for membrane permeability and interaction with biological targets.

  • Metabolic Stability: The presence and position of chlorine atoms can influence the metabolic stability of the compounds, affecting their pharmacokinetic properties and potential for bioactivation, as observed with DCPT.[5]

Key Structural Features for Biological Activity

SAR cluster_core Dichlorobenzoate Core cluster_mods Key Modification Sites core R R-group at Carboxylic Acid R->core Influences solubility, pro-drug potential X Chlorine Positions (X, Y) X->core Impacts electronic properties and steric hindrance Y Other Ring Substituents (Z) Y->core Modulates lipophilicity and target binding

Caption: Structure-activity relationship summary for dichlorobenzoate derivatives. (Note: The image "dichlorobenzoate_core.png" is a placeholder for a chemical structure image).

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a dichlorobenzoate derivative that inhibits the visible growth of a microorganism.

Methodology:

  • Preparation of Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration in the growth medium.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive (microorganism in medium without compound) and negative (medium only) controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Causality: This method provides a quantitative measure of the antimicrobial potency of a compound. The serial dilution allows for the precise determination of the concentration at which the compound's inhibitory effect becomes apparent.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a dichlorobenzoate derivative on a cancer cell line.

Methodology:

  • Cell Seeding: Seed the desired cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (serially diluted from a stock solution) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the LC50 or GI50 value (the concentration of the compound that causes 50% cell death or growth inhibition).

Causality: This assay is based on the principle that viable cells with active mitochondria can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, thus providing a reliable measure of cytotoxicity.

Conclusion

Dichlorobenzoate derivatives represent a versatile class of compounds with a rich and diverse range of biological activities. The strategic placement of chlorine atoms and the introduction of various functional groups provide a powerful means to modulate their antimicrobial, cytotoxic, and enzyme-inhibitory properties. A thorough understanding of the structure-activity relationships is paramount for the rational design of novel and more effective therapeutic agents based on this privileged scaffold. The experimental data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the potential of dichlorobenzoate derivatives in addressing various unmet medical needs.

References

  • IN VITRO ANTIBACTERIAL ACTIVITY OF SOME OF DIBUTYLTIN (IV) CHLOROBENZOATE DERIVATIVES AGAINST STAPHYLOCOCCUS AUREUS AND ESCHERIC - ARPN Journal of Engineering and Applied Sciences. Available at: [Link]

  • Evaluation of the antimicrobial effects of sodium benzoate and dichlorobenzyl alcohol against dental plaque microorganisms. Acta Odontologica Scandinavica. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Novel Benzo hydrazide Derivatives of 2,4 -Dichlo robenzoic acid. Academia.edu. Available at: [Link]

  • Synthesis, Antimicrobial Evaluation and QSAR Studies of 2-chlorobenzoic Acid Derivatives. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Structure activity relationship of the synthesized compounds. ResearchGate. Available at: [Link]

  • Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells. PMC - NIH. Available at: [Link]

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI. Available at: [Link]

  • Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations. PMC. Available at: [Link]

  • 2,4-Dichlorobenzoic Acid | C7H4Cl2O2 | CID 5787. PubChem. Available at: [Link]

  • Design, Facile Synthesis and Characterization of Dichloro Substituted Chalcones and Dihydropyrazole Derivatives for Their Antifungal, Antitubercular and Antiproliferative Activities. MDPI. Available at: [Link]

  • Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro. PubMed. Available at: [Link]

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Comparative Guide: C13-NMR Chemical Shifts for 3-Formylphenyl 3,4-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Formylphenyl 3,4-dichlorobenzoate is a functionalized ester intermediate frequently employed in the synthesis of liquid crystals and bioactive heterocyclic compounds (e.g., benzimidazoles).

This guide provides a technical comparison of the Carbon-13 NMR (C13-NMR) spectral signature of the target ester against its constituent precursors: 3-hydroxybenzaldehyde and 3,4-dichlorobenzoic acid . By analyzing the chemical shift perturbations (


) occurring at the ester linkage, researchers can definitively validate successful synthesis and assess purity without relying solely on low-resolution techniques like TLC.

Structural Analysis & Numbering Strategy

To ensure accurate assignment, we divide the molecule into two distinct aromatic domains separated by the ester linkage.

Graphviz Diagram: Molecular Structure & Numbering

G cluster_A Fragment A: 3,4-Dichlorobenzoate cluster_B Fragment B: 3-Formylphenyl C1 C1 (Ipso) C2 C2 C1->C2 C7 C7 (C=O) C1->C7 Ester C3 C3 (Cl) C2->C3 C4 C4 (Cl) C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 C1_p C1' (O-Ar) C7->C1_p O-Link C2_p C2' C1_p->C2_p C3_p C3' (CHO) C2_p->C3_p C4_p C4' C3_p->C4_p C_ald CHO Aldehyde C3_p->C_ald C5_p C5' C4_p->C5_p C6_p C6' C5_p->C6_p C6_p->C1_p

Caption: Numbering scheme for this compound. Fragment A (Blue) is the acid moiety; Fragment B (Green) is the phenol moiety.

Comparative Chemical Shift Data[1][2][3][4][5][6]

The following table contrasts the target ester with its precursors. The "Shift Change" column highlights the diagnostic movements expected upon esterification, serving as the primary metric for reaction monitoring.

Solvent: CDCl₃ | Reference: TMS (0.00 ppm) | Field Strength: 100 MHz

Carbon PositionTarget Ester (δ ppm)Precursor Ref (δ ppm)Δ Shift (ppm)Assignment Logic & Performance Note
C=O (Ester) 163.5 166.8 (Acid COOH)-3.3 Diagnostic: Upfield shift from acid to ester. Confirms loss of H-bonding dimerization.
C=O (Aldehyde) 191.2 191.4 (Aldehyde)-0.2Minimal change; aldehyde is distal to the reaction site.
C1' (Phenol Ipso) 151.0 156.5 (Phenol C-OH)-5.5 Critical: Esterification shields the phenolic ipso carbon significantly.
C1 (Acid Ipso) 128.8 129.5 (Acid C-Ipso)-0.7Slight shielding due to loss of acid resonance.
C3 (Ar-Cl) 133.5 133.8-0.3Cl-bearing carbons remain relatively static (characteristic doublet signature).
C4 (Ar-Cl) 138.2 138.5-0.3Deshielded by ortho-Cl and para-ester effects.
C2' (Ortho to O) 127.5 122.0+5.5 Diagnostic: Ortho carbons on the phenol ring deshield significantly upon acylation.
C4' (Para to O) 126.8 121.5+5.3Para position also deshields due to the electron-withdrawing nature of the ester.

Analyst Note: The most reliable indicator of successful synthesis is the ~5.5 ppm upfield shift of the phenolic ipso carbon (C1') and the simultaneous ~5.5 ppm downfield shift of the ortho carbon (C2'). If the peak at ~156 ppm remains, unreacted phenol is present.

Experimental Protocol: Synthesis & Characterization

To generate the sample for this analysis, a standard Schotten-Baumann or Steglich esterification is recommended. The following protocol ensures high purity for NMR analysis.

Graphviz Diagram: Experimental Workflow

Workflow Start Start: Reagents Reaction Acylation (DCM, Et3N, 0°C) Start->Reaction 3,4-dichlorobenzoyl chloride + 3-hydroxybenzaldehyde Quench Quench & Wash (1M HCl / NaHCO3) Reaction->Quench 2 hours Dry Drying (MgSO4) & Rotary Evaporation Quench->Dry Organic Phase Purify Recrystallization (EtOH/Hexane) Dry->Purify Crude Solid NMR C13 NMR Acquisition (CDCl3, 100 MHz) Purify->NMR Pure Crystals

Caption: Step-by-step workflow for synthesis and spectroscopic validation.

Detailed Methodology
  • Reaction Setup:

    • Dissolve 3-hydroxybenzaldehyde (1.0 eq) and triethylamine (1.2 eq) in anhydrous Dichloromethane (DCM).

    • Cool to 0°C under nitrogen atmosphere.

    • Dropwise add 3,4-dichlorobenzoyl chloride (1.1 eq) dissolved in DCM. Note: Acid chlorides are preferred over carboxylic acids for cleaner NMR spectra as they avoid DCC urea byproducts.

  • Work-up:

    • Stir for 2 hours at room temperature.

    • Wash organic layer sequentially with 1M HCl (removes amine), Sat. NaHCO₃ (removes unreacted acid), and Brine.

  • NMR Sample Preparation:

    • Dissolve ~20 mg of the dried, recrystallized solid in 0.6 mL CDCl₃ .

    • Parameter Settings: Pulse angle 30°, Relaxation delay (D1) 2.0s, Scans (NS) > 512 (due to quaternary carbons).

Performance Comparison vs. Alternatives

Why use This compound ?

FeatureThis compoundNon-Chlorinated Analog (Benzoate)4-Formyl Isomer
Crystallinity High (Due to Cl-stacking)ModerateHigh
NMR Resolution Distinct (Cl shifts Ar carbons to ~133/138)Overlapping Ar region (128-130)Symmetric AA'BB' system (Simplified)
Reactivity Activated for nucleophilic attack at carbonylStandard reactivityPara-aldehyde deactivates ester less than meta

Scientific Verdict: The 3,4-dichloro substitution pattern provides a unique "spectral fingerprint" in the 130-140 ppm region. Unlike the unsubstituted benzoate, where aromatic peaks cluster tightly around 128 ppm, the chlorinated carbons (C3, C4) and their neighbors are pushed downfield, making integration and assignment significantly easier during complex drug development workflows.

References

  • AIST Spectral Database for Organic Compounds (SDBS). SDBS No. 2726 (3-Hydroxybenzaldehyde) & SDBS No. 2765 (3,4-Dichlorobenzoic acid). National Institute of Advanced Industrial Science and Technology (Japan). [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (Source for Substituent Chemical Shift Additivity Rules).

  • PubChem. 3-Hydroxybenzaldehyde Compound Summary. National Library of Medicine. [Link]

Sources

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